molecular formula C6H8As2O6 B3367403 o-Phenylenediarsonic acid CAS No. 1758-48-1

o-Phenylenediarsonic acid

Cat. No.: B3367403
CAS No.: 1758-48-1
M. Wt: 325.97 g/mol
InChI Key: FBDWZBKCZCVCNV-UHFFFAOYSA-N
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Description

O-Phenylenediarsonic acid is a useful research compound. Its molecular formula is C6H8As2O6 and its molecular weight is 325.97 g/mol. The purity is usually 95%.
The exact mass of the compound o-Phenylenediarsonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174062. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality o-Phenylenediarsonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Phenylenediarsonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-arsonophenyl)arsonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C6H8As2O6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-4H,(H2,9,10,11)(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDWZBKCZCVCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[As](=O)(O)O)[As](=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8As2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170029
Record name o-Phenylenediarsonic acid
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Molecular Weight

325.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1758-48-1
Record name As,As′-(1,2-Phenylene)bisarsonic acid
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Record name o-Phenylenediarsonic acid
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Record name ANTINEOPLASTIC-174062
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Record name o-Phenylenediarsonic acid
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Foundational & Exploratory

chemical structure of o-phenylenediarsonic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure of o-Phenylenediarsonic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of o-phenylenediarsonic acid, a significant organoarsenic compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and data.

Introduction: Defining o-Phenylenediarsonic Acid

o-Phenylenediarsonic acid, with the CAS Number 1758-48-1, is an organoarsenic compound characterized by a benzene ring substituted with two adjacent (ortho-positioned) arsonic acid functional groups.[] Its systematic IUPAC name is (2-arsonophenyl)arsonic acid.[] This molecule serves as a crucial bidentate ligand and a building block in coordination chemistry and the development of advanced materials. Its structure facilitates the formation of stable complexes with various metal ions, making it a compound of considerable interest for creating intricate supramolecular architectures.

The presence of two arsonic acid groups on a rigid phenyl backbone imparts unique stereochemical and electronic properties, which are fundamental to its reactivity and potential applications. Understanding its detailed chemical structure is paramount for predicting its behavior in chemical reactions and biological systems.

Molecular Structure and Stereochemistry

The chemical formula for o-phenylenediarsonic acid is C₆H₈As₂O₆.[][2] The core of the molecule is a planar benzene ring. The key features are the two arsonic acid, -AsO(OH)₂, groups attached to adjacent carbon atoms (C1 and C2) of this ring.

Key Structural Features:

  • Arsenic Center: Each arsenic atom is pentavalent and adopts a tetrahedral geometry, analogous to the phosphorus center in phosphoric acid. It is bonded to one carbon atom of the phenyl ring, one doubly bonded oxygen atom, and two hydroxyl groups.

  • Bonding: X-ray crystallography studies on related phenylarsonic acids reveal that the molecules are extensively interconnected in the solid state through a network of hydrogen bonds.[3] This intermolecular hydrogen bonding occurs between the hydroxyl groups of the arsonic acid moieties.

  • Conformation: The proximity of the two bulky arsonic acid groups at the ortho positions introduces steric hindrance, which may cause a slight twisting of the As-C bonds relative to the plane of the benzene ring.

Visualizing the Structure

A 2D representation clarifies the connectivity of the atoms.

A 2D schematic of o-phenylenediarsonic acid.

To appreciate the three-dimensional arrangement, a ball-and-stick model is more illustrative.

A ball-and-stick representation of o-phenylenediarsonic acid.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of o-phenylenediarsonic acid are summarized below. These properties are crucial for its handling, purification, and application in various experimental setups.

PropertyValueSource
Molecular Formula C₆H₈As₂O₆[][2]
Molecular Weight 325.96 g/mol Calculated
IUPAC Name (2-arsonophenyl)arsonic acid[]
CAS Number 1758-48-1[]
Appearance Colorless/white solid[3][4]
Boiling Point 783.2°C at 760 mmHg[]
SMILES C1=CC=C(C(=C1)(O)O)(O)O[][2]
InChI 1S/C6H8As2O6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-4H,(H2,9,10,11)(H2,12,13,14)[][2]
Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong, broad absorptions in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching of the hydrogen-bonded hydroxyl groups. A strong band around 800-900 cm⁻¹ would be indicative of the As=O stretching vibration. As-C and As-O single bond stretches would appear in the fingerprint region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region would show a complex multiplet pattern for the four protons on the phenyl ring. The acidic protons of the -AsO(OH)₂ groups would likely appear as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.

    • ¹³C NMR: The spectrum would display distinct signals for the four unique carbon environments in the aromatic ring. The two carbons bonded to the arsenic atoms would be expected to show coupling to arsenic (⁷⁵As, I=3/2), potentially leading to broader signals.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be expected to show a prominent peak for the deprotonated molecule [M-H]⁻.[5] Further fragmentation would likely involve the loss of water and other small neutral molecules.

Synthesis and Reactivity

Synthetic Approach: The Bart Reaction

While a specific, detailed synthesis for o-phenylenediarsonic acid is not commonly documented in recent literature, a reliable method can be adapted from the well-established Bart reaction for preparing phenylarsonic acids.[3] This reaction involves the treatment of a diazonium salt with sodium arsenite in the presence of a copper catalyst.

The logical precursor for this synthesis is o-phenylenediamine.

SynthesisWorkflow A o-Phenylenediamine B Tetra-azotization (NaNO₂, HCl) A->B C Benzene-1,2-bis(diazonium) salt B->C D Bart Reaction (NaAsO₂, Cu(II) catalyst) C->D E o-Phenylenediarsonic Acid D->E

A conceptual workflow for the synthesis of o-phenylenediarsonic acid.

Experimental Protocol (Hypothetical)

Disclaimer: This protocol is illustrative and must be performed by trained personnel in a controlled laboratory setting with appropriate safety measures due to the high toxicity of arsenic compounds.

  • Diazotization: o-Phenylenediamine is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C in an ice-salt bath. A chilled aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5°C to form the benzene-1,2-bis(diazonium) chloride solution.

  • Arsenite Solution Preparation: In a separate flask, arsenic trioxide is dissolved in an aqueous sodium hydroxide solution to form sodium arsenite. The solution is cooled.

  • The Bart Reaction: The cold diazonium salt solution is added slowly to the sodium arsenite solution, which contains a catalytic amount of copper(II) sulfate. The reaction is stirred vigorously, and nitrogen gas evolution is observed.

  • Workup and Isolation: After the reaction is complete, the mixture is acidified with concentrated hydrochloric acid to precipitate the crude o-phenylenediarsonic acid.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water.

Key Aspects of Reactivity
  • Acidity: The arsonic acid groups are acidic and can be deprotonated by bases. This property is fundamental to its role as a ligand.

  • Coordination Chemistry: As a bidentate ligand, o-phenylenediarsonic acid can chelate to metal ions using the oxygen atoms from its two arsonic acid groups. This chelation results in the formation of stable five-membered rings with the metal center, a thermodynamically favorable arrangement. This property is exploited in the construction of coordination polymers and metal-organic frameworks (MOFs).

  • Condensation Reactions: The hydroxyl groups can undergo condensation reactions to form arsonic anhydrides or esters under appropriate conditions.

Applications and Future Directions

The primary value of o-phenylenediarsonic acid lies in its function as a molecular building block.

  • Materials Science: Its rigid structure and defined coordination geometry make it an excellent candidate for constructing porous materials like MOFs. These materials have potential applications in gas storage, separation, and catalysis.

  • Drug Development: While arsenic compounds are notoriously toxic, there is a renewed interest in organoarsenic compounds for therapeutic applications.[5] The ability of ligands like o-phenylenediarsonic acid to form stable complexes with metal ions could be explored for the targeted delivery of metallodrugs. Its derivatives could also be investigated for their intrinsic biological activity.

  • Analytical Chemistry: Historically, related arsonic acids have been used as precipitating agents for certain metal ions, such as tin and zirconium.

Safety and Handling

CRITICAL SAFETY NOTICE: o-Phenylenediarsonic acid is an organoarsenic compound and should be treated as highly toxic and potentially carcinogenic. All handling must be performed with extreme caution.

  • Hazard Identification: Toxic if swallowed or inhaled.[6] May cause serious eye and skin irritation.[7]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • Engineering Controls: All manipulations of solid or dissolved o-phenylenediarsonic acid must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up, away from incompatible materials.

  • Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations. Do not discharge into drains or the environment.

Conclusion

o-Phenylenediarsonic acid is a structurally fascinating molecule with a rich potential for applications in materials science and coordination chemistry. Its defining features—the ortho-disposed arsonic acid groups on a phenyl ring—endow it with the ability to act as a robust bidentate ligand. While its synthesis and handling are challenging due to the toxicity of arsenic, a thorough understanding of its chemical structure, properties, and reactivity provides a solid foundation for its safe and innovative use in advanced scientific research.

References

  • PubChemLite. o-Phenylenediarsonic acid (C6H8As2O6). Available from: [Link]

  • Wikipedia. Phenylarsonic acid. Available from: [Link]

  • PubChem. Phenylarsonic Acid | C6H7AsO3 | CID 7365. Available from: [Link]

  • Lloyd, N. C., Morgan, H. W., Nicholson, B. K., & Ronimus, R. S. (n.d.). Substituted phenylarsonic acids; structures and spectroscopy. CORE. Available from: [Link]

Sources

Physicochemical Profiling and Synthetic Utility of 1,2-Benzenediarsonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

1,2-Benzenediarsonic acid (CAS: 1758-48-1), also known as o-phenylenediarsonic acid, is a foundational organoarsenic compound characterized by two arsonic acid moieties positioned ortho to one another on a benzene ring[]. While historically significant in the early days of organometallic chemistry, its modern relevance is anchored in its role as the critical precursor to o-phenylenebis(dimethylarsine)—universally known as the "diars" ligand[2].

In the context of drug development and medicinal inorganic chemistry, the diars ligand is prized for its ability to stabilize transition metals in unusual oxidation states[2]. The robust chelating effect provided by the ortho-arranged arsenic centers allows for the design of redox-active metal complexes, which are currently being investigated for their targeted cytotoxicity in oncology[3]. Understanding the physical properties and synthetic behavior of 1,2-benzenediarsonic acid is essential for researchers engineering these advanced metal-based therapeutics.

Physicochemical Profiling

The physical properties of 1,2-benzenediarsonic acid are heavily dictated by its four hydroxyl groups (two on each As(V) center), which form an extensive, highly stable intermolecular hydrogen-bonding network.

Table 1: Core Physical and Chemical Properties
PropertyValueCausality / Scientific Context
IUPAC Name (2-arsonophenyl)arsonic acidDenotes the ortho relationship critical for downstream bidentate chelation[].
CAS Number 1758-48-1Standard chemical identifier[].
Molecular Formula C₆H₈As₂O₆Contains two As(V) centers; MW: 325.96 g/mol [].
Melting Point >360 °CHigh thermal stability is driven by the dense intermolecular hydrogen bonding of the arsonic acid groups[4].
Boiling Point 783.2 °C at 760 mmHgPredicted value; the compound practically decomposes before reaching this temperature due to strong H-bond networks[].
Solubility Profile Soluble in hot water and alkalis; Insoluble in ether and benzeneThe highly polar nature of the arsonic acid groups dictates aqueous solubility, which increases upon deprotonation in alkaline media. It remains insoluble in non-polar organic solvents[5].

Synthetic Methodology and Conversion Workflow

As a Senior Application Scientist, I emphasize that the synthesis of 1,2-benzenediarsonic acid and its subsequent reduction must be tightly controlled. The transition from As(V) to As(III) is the gateway to forming reactive chloroarsines, which are required for ligand synthesis.

Protocol: Synthesis and Reduction to o-Phenylenediarsine Oxychloride

Objective: To synthesize 1,2-benzenediarsonic acid via the Bart reaction and reduce it to a cyclic As(III) intermediate for downstream ligand preparation.

Step 1: Diazotization

  • Action: Suspend o-aminophenylarsonic acid in an acidic medium (HCl) and treat with sodium nitrite dropwise at 0–5 °C.

  • Causality: Maintaining a low temperature is critical to prevent the thermal degradation of the highly unstable diazonium intermediate into a phenol derivative.

Step 2: The Bart Reaction

  • Action: Slowly add the cold diazonium solution to a highly alkaline solution of sodium arsenite (NaAsO₂) containing a catalytic amount of ammoniacal copper sulfate.

  • Causality: The copper catalyst facilitates a radical-mediated displacement of the diazonium nitrogen by the arsenite group, successfully forming the second carbon-arsenic bond at the ortho position[5].

  • Validation Check: The reaction is complete when nitrogen gas evolution ceases. Acidify the mixture with HCl; 1,2-benzenediarsonic acid will precipitate as a white microcrystalline powder. Verify purity via melting point (>360 °C)[5].

Step 3: Reduction to As(III) Oxychloride

  • Action: Dissolve the purified 1,2-benzenediarsonic acid in concentrated hydrochloric acid. Pass sulfur dioxide (SO₂) gas through the solution continuously for 18 hours.

  • Causality: SO₂ acts as a mild, selective reducing agent, converting the As(V) centers to As(III). Because the two arsenic atoms are in close ortho proximity, the reduction does not yield a simple dichloroarsine. Instead, it undergoes an intramolecular condensation to form the highly stable, five-membered cyclic compound o-phenylenediarsine oxychloride[6].

  • Validation Check: The cyclic oxychloride will precipitate as a pale yellow solid. Recrystallize from carbon disulfide to yield colorless plates. Confirm identity via melting point (146–149 °C)[6].

Mechanistic Pathway Visualization

The logical progression from the highly oxidized arsonic acid to the electron-rich diars ligand is a masterclass in controlled reduction and alkylation. The diagram below illustrates this self-validating synthetic pipeline.

G N1 o-Aminophenylarsonic Acid (Starting Precursor) N2 Diazotization & Bart Reaction (NaAsO2, Cu catalyst) N1->N2 N3 1,2-Benzenediarsonic Acid CAS: 1758-48-1 N2->N3 N4 Reduction (HCl, SO2) As(V) -> As(III) N3->N4 N5 o-Phenylenediarsine Oxychloride (Cyclic Intermediate) N4->N5 N6 Chlorination & Grignard (SOCl2, CH3MgI) N5->N6 N7 o-Phenylenebis(dimethylarsine) 'diars' Ligand N6->N7 N8 Redox-Active Metal Complex (Drug Scaffold) N7->N8

Workflow: o-aminophenylarsonic acid to diars ligand via 1,2-benzenediarsonic acid intermediate.

Applications in Drug Development

While 1,2-benzenediarsonic acid is too polar and structurally rigid to be used directly as a therapeutic agent, its downstream derivative, the diars ligand, is a cornerstone in medicinal inorganic chemistry.

Drug development professionals utilize the diars ligand to synthesize transition metal complexes (e.g., Palladium, Platinum, and Nickel)[2]. The strong σ-donating and π-accepting properties of the dimethylarsino groups stabilize these metals in various oxidation states[3]. This redox stability is crucial when designing metal-based drugs intended to induce oxidative stress or interact with specific intracellular targets (such as DNA or mitochondrial enzymes) in malignant cells without premature degradation in the bloodstream[3]. By starting with high-purity 1,2-benzenediarsonic acid, researchers ensure the downstream fidelity of these complex metallodrug scaffolds.

References

  • Cullen, W. R., & Trotter, J. (1962). "STEREOCHEMISTRY OF ARSENIC: PART III. o-PHENYLENEDIARSINE OXYCHLORIDE." Canadian Journal of Chemistry. Available at: [Link]

  • Chatt, J., & Mann, F. G. (1939). "139. The Synthesis of Ditertiary Arsines. meso- and Racemic Forms of Bis-4-covalent-arsenic Compounds." Journal of the Chemical Society (Resumed). Available at: [Link]

  • Raiziss, G. W., & Gavron, J. L. "Organic Arsenical Compounds." Internet Archive. Available at:[Link]

Sources

Synthesis Pathways and Mechanistic Insights for o-Phenylenediarsonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

o-Phenylenediarsonic acid (1,2-phenylenediarsonic acid) is a foundational intermediate in organoarsenic chemistry. Its primary utility lies in its role as the central precursor for the synthesis of bidentate ditertiary arsines, most notably o-phenylenebis(dimethylarsine)—universally known as the "diars" ligand[1]. The diars ligand is historically and practically significant for stabilizing transition metals in unusual oxidation states (e.g., Ni(III), Pd(IV)).

Because direct di-arsenylation of an aromatic ring is thermodynamically unfavorable, the synthesis of o-phenylenediarsonic acid relies on the sequential functionalization of o-aminophenylarsonic acid via a modified Bart reaction[2]. This guide deconstructs the synthetic pathway, the underlying single-electron transfer (SET) mechanisms, and the downstream conversion of the diarsonic acid into reactive diarsine ligands.

The Core Synthesis: The Bart Reaction Pathway

The synthesis of o-phenylenediarsonic acid is achieved through the transformation of o-aminophenylarsonic acid, divided into a diazotization phase and a copper-catalyzed arsenylation phase[2].

Mechanistic Causality

The conversion of the diazonium salt to the arsonic acid is driven by a Single-Electron Transfer (SET) mechanism. Sodium arsenite (NaAsO₂) alone is insufficiently nucleophilic to displace the diazonium group efficiently. The addition of ammoniacal copper sulfate acts as a critical redox catalyst.

  • The Cu(I) species (generated in situ) donates an electron to the diazonium cation, triggering the expulsion of N₂ gas and the formation of a highly reactive aryl radical.

  • The aryl radical rapidly reacts with the arsenite anion [AsO₂]⁻ to form an aryl-arsenic radical anion.

  • The Cu(II) species oxidizes this intermediate, regenerating the Cu(I) catalyst and yielding the stable As(V) arsonic acid.

Mechanism A Diazonium Salt B Aryl Radical A->B -N2 C Radical Adduct B->C + [AsO2]- D Arsonic Acid C->D Oxidation Cu Cu(I)/Cu(II) Catalyst C->Cu 1e- SET Cu->A 1e- SET

Caption: Single-electron transfer (SET) mechanism of the copper-catalyzed Bart reaction.

Downstream Transformations: The Diarsine Pathway

o-Phenylenediarsonic acid is a highly stable, high-melting microcrystalline powder[2]. To convert it into the widely used diars ligand, the As(V) centers must be reduced to As(III) and subsequently alkylated.

  • Reduction to Oxychloride: Treatment with sulfur dioxide (SO₂) in concentrated hydrochloric acid yields o-phenylenediarsine oxychloride. The formation of the As-O-As five-membered cyclic structure provides immense thermodynamic stability, making the intermediate resistant to further spontaneous reduction[3].

  • Chlorination: The robust oxychloride ring is cleaved and chlorinated using warm thionyl chloride (SOCl₂) to produce o-phenylenediarsine tetrachloride.

  • Alkylation: The highly reactive tetrachloride undergoes a nucleophilic substitution via a Grignard reagent (e.g., methylmagnesium iodide) to yield the final o-phenylenebis(dimethylarsine) product[1].

SynthesisPathway A o-Aminophenylarsonic Acid B 2-Diazophenylarsonic Acid A->B NaNO2, HCl (0-5 °C) C o-Phenylenediarsonic Acid B->C NaAsO2, Cu(II)/NH3 (pH > 8) D o-Phenylenediarsine Oxychloride C->D SO2, HCl, KI (Redox) E o-Phenylenediarsine Tetrachloride D->E SOCl2 (Warm) F o-Phenylenebis(dimethylarsine) E->F MeMgI (Grignard)

Caption: Overall synthetic workflow from o-aminophenylarsonic acid to the diars ligand.

Experimental Protocols (Self-Validating Systems)

Caution: Arsenic compounds are highly toxic. All procedures must be conducted in a certified fume hood using appropriate PPE.

Protocol A: Synthesis of o-Phenylenediarsonic Acid
  • Diazotization: Dissolve 1.0 eq of o-aminophenylarsonic acid in a dilute aqueous HCl solution. Cool the reaction vessel to 0–5 °C. Slowly add 1.05 eq of cold aqueous sodium nitrite (NaNO₂) dropwise.

    • Self-Validation: The suspension will transition into a clear yellow solution. A positive starch-iodide paper test confirms the necessary presence of excess nitrous acid.

  • Catalyst & Reagent Preparation: In a separate vessel, dissolve 1.5 eq of sodium arsenite (NaAsO₂) in water. Add a catalytic amount of ammoniacal copper sulfate (prepared by adding aqueous ammonia to CuSO₄ until the deep blue[Cu(NH₃)₄]²⁺ complex forms)[2].

  • Coupling: Slowly add the cold diazonium solution to the alkaline arsenite solution with vigorous stirring. Maintain the pH > 8 using sodium carbonate.

    • Causality: Alkaline conditions are strictly required to maintain the arsenite in its reactive anionic form and to prevent the premature decomposition of the diazonium salt into a phenol derivative.

    • Self-Validation: Vigorous nitrogen gas evolution will be observed immediately upon addition.

  • Isolation: Once gas evolution ceases, filter the mixture to remove insoluble copper salts. Acidify the filtrate with concentrated HCl. o-Phenylenediarsonic acid will precipitate as a white microcrystalline powder[2]. Recrystallize from hot water.

Protocol B: Conversion to o-Phenylenediarsine Oxychloride
  • Suspension: Suspend the purified o-phenylenediarsonic acid in concentrated HCl.

  • Redox Mediation: Add a catalytic amount of potassium iodide (KI).

    • Causality: KI acts as a redox mediator. Iodide is oxidized to iodine (I₂), which is highly effective at reducing As(V) to As(III). The SO₂ gas subsequently reduces the I₂ back to iodide, creating a continuous catalytic cycle that is significantly faster than using SO₂ alone.

  • Reduction: Bubble sulfur dioxide (SO₂) gas through the suspension for 18 hours at room temperature.

  • Isolation:

    • Self-Validation: The starting powder will transition into a heavy, colorless crystalline mass of the oxychloride[3]. Filter, wash with water, and dry under a vacuum.

Quantitative Data Summary

The following table summarizes the typical reaction conditions, expected yields, and physical properties of the intermediates in this synthetic pathway[3].

CompoundReagents / CatalystTemp (°C)Expected Yield (%)Physical Form
2-Diazophenylarsonic acid NaNO₂, HCl0–5N/A (In situ)Clear yellow solution
o-Phenylenediarsonic acid NaAsO₂, Cu(II)/NH₃20–2560–75White microcrystalline powder
o-Phenylenediarsine oxychloride SO₂, HCl, KI2580–85Colorless plates (m.p. 146-149 °C)
o-Phenylenediarsine tetrachloride SOCl₂60–80~90Solid (precipitated w/ cyclohexane)
o-Phenylenebis(dimethylarsine) MeMgI, Diethyl Ether065–70Colorless liquid

References

  • Raiziss, G. W., & Gavron, J. L. (1923). Organic Arsenical Compounds. American Chemical Society Monograph Series. Archive.org. 2

  • Benchchem. 1,2-Bis(dimethylarsino)benzene | Arsenic Ligand | RUO. Benchchem Database. 1

  • Cullen, W. R., & Trotter, J. (1959). STEREOCHEMISTRY OF ARSENIC: PART III. o-PHENYLENEDIARSINE OXYCHLORIDE. Canadian Science Publishing. 3

  • Chatt, J., & Mann, F. G. (1940). 139. The Synthesis of Ditertiary Arsines. meso- and Racemic Forms of Bis-4-covalent-arsenic Compounds. RSC Publishing.

Sources

Thermodynamic Stability of o-Phenylenediarsonic Acid Complexes: From Surface Anchors to Advanced Chelates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

o-Phenylenediarsonic acid (o-PDAsA, CAS 1758-48-1) is a highly versatile organoarsenical compound characterized by two arsonic acid groups (–AsO(OH)₂​) situated on adjacent carbons of a benzene ring. In contemporary materials science and coordination chemistry, the thermodynamic stability of its complexes manifests in two distinct, highly valuable paradigms:

  • As a Multidentate Surface Anchor: o-PDAsA forms extraordinarily stable inner-sphere complexes with transition metal oxides (e.g., Fe₃O₄, TiO₂), outperforming traditional catechol and carboxylic acid anchors[1].

  • As a Precursor to Ultra-Stable Chelates: It serves as the fundamental synthetic precursor to o-phenylenebis(dimethylarsine) (commonly known as diars), a ligand renowned for its profound thermodynamic chelate effect and its ability to stabilize transition metals in unusual oxidation states (e.g., Ni(III), Os(II))[2],.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability governing o-PDAsA complexation, detailing the causality behind its binding kinetics, and providing field-proven protocols for quantifying these thermodynamic parameters.

Thermodynamic Principles of Arsonic Acid Complexation

Inner-Sphere Coordination and the Chelate Effect

The thermodynamic stability (


) of o-PDAsA complexes is driven by a massive entropic gain (

) during complexation. Arsonic acids exhibit multiple pKₐ values; upon deprotonation, the anionic oxygen donors displace surface-bound hydroxyls and water molecules on metal oxide surfaces[3],[4].

Because o-PDAsA possesses two adjacent arsonic acid moieties, it acts as a multidentate (up to tetradentate) ligand. This proximity induces a strong thermodynamic chelate effect . The formation of a stable, multi-ring inner-sphere complex prevents ligand desorption even under extreme pH shifts or competitive aqueous environments[1].

Speciation and Vibrational Signatures

To definitively prove that the thermodynamic stability arises from covalent (inner-sphere) bonding rather than electrostatic (outer-sphere) attraction, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is employed. The formation of metal-unprotonated AsO₄³⁻ complexes causes a distinct splitting of the degenerate


(As–O) stretching vibrations (typically observed around 837 cm⁻¹)[3]. This splitting is a direct causal indicator of the coordination environment and the strength of the metal-ligand interaction.

BindingMechanism A Aqueous o-PDAsA (Deprotonated) C Water Displacement (Entropic Gain, +ΔS) A->C B Metal Oxide Surface (Fe3O4 / TiO2) B->C D Inner-Sphere Complex (Enthalpic Gain, -ΔH) C->D Covalent As-O-M Bond Formation E Thermodynamically Stable Anchor D->E Chelate Effect

Fig 1. Thermodynamic drivers of o-PDAsA inner-sphere complexation on metal oxides.

Experimental Workflow: Quantifying Thermodynamic Stability

To rigorously quantify the thermodynamic stability of o-PDAsA metal complexes, a dual-technique approach utilizing Isothermal Titration Calorimetry (ITC) and In-Situ ATR-FTIR is required. This self-validating system ensures that the measured heat of binding (


) is accurately attributed to specific structural coordination modes.
Protocol: ITC and In-Situ ATR-FTIR Characterization

Phase 1: In-Situ ATR-FTIR (Binding Mode Validation)

  • Preparation: Coat a ZnSe internal reflection element (IRE) with a thin film of synthesized Iron Oxide Nanoparticles (IONPs).

  • Background Equilibration: Flow a background electrolyte (e.g., 0.01 M NaCl at pH 7.0) over the film at 1.0 mL/min until the baseline stabilizes. Causality: This establishes the hydration state of the bare nanoparticles, ensuring subsequent spectral changes are solely due to ligand binding.

  • Ligand Introduction: Switch the flow to a 1.0 mM solution of o-PDAsA.

  • Spectral Acquisition: Record spectra continuously. Monitor the broadband

    
    (As–O) at 837 cm⁻¹. Causality: The emergence and splitting of this peak confirm the transition from free arsonic acid to an inner-sphere surface complex[3].
    

Phase 2: Isothermal Titration Calorimetry (Thermodynamic Quantification)

  • Degassing: Thoroughly degas both the IONP suspension (placed in the calorimetric cell) and the o-PDAsA solution (placed in the injection syringe). Causality: Microbubbles introduced during titration will cause anomalous endothermic/exothermic spikes, ruining the integration of the binding isotherms.

  • Titration Execution: Perform 25-30 sequential injections (e.g., 10 µL each) of o-PDAsA into the IONP cell at a constant temperature (298 K), with a stirring speed of 300 rpm.

  • Data Extraction: Integrate the area under each injection peak to determine the heat of binding (

    
    ).
    
  • Thermodynamic Calculation: Fit the data to a Langmuir or independent binding model to extract the binding constant (

    
    ). Calculate the Gibbs free energy (
    
    
    
    ) and entropy (
    
    
    ) using the standard thermodynamic relations:
Data Presentation: Comparative Anchor Stability

Table 1: Representative Thermodynamic Parameters for Ligand Anchors on Fe₃O₄ (298 K)

Anchor GroupPrimary Binding ModeBinding Constant (

)

(kJ/mol)
Long-Term Stability (pH 4-10)
Arsonic Acid (o-PDAsA) Inner-sphere (Multidentate)

M⁻¹
Highly NegativeExcellent (No detachment)
Catechol Inner-sphere (Bidentate)

M⁻¹
Moderate NegativePoor (Oxidizes to quinone)
Carboxylic Acid Outer/Inner-sphere mix

M⁻¹
Low NegativePoor (Readily hydrolyzes)

(Note: Data synthesized from comparative anchoring studies[3],[1].)

o-PDAsA as a Precursor to Ultra-Stable Transition Metal Chelates (diars)

Beyond surface anchoring, o-PDAsA is the critical starting material for synthesizing o-phenylenebis(dimethylarsine) (diars). The diars ligand is famous in organometallic chemistry for forming exceptionally stable five-membered chelate rings with transition metals, stabilizing them in highly unusual oxidation states[2].

Synthetic Transformation Pathway

The conversion of o-PDAsA to diars requires the reduction of the As(V) centers to As(III), followed by alkylation.

  • Reduction: o-PDAsA is dissolved in concentrated hydrochloric acid and reduced using sulfur dioxide (SO₂) and a trace of iodine catalyst to yield o-phenylenebis(dichloroarsine) (or its oxychloride intermediate)[5],.

  • Alkylation: The dichloroarsine intermediate is reacted with a Grignard reagent (methylmagnesium iodide) under strict inert atmosphere to yield the final diars ligand.

SynthesisPathway N1 o-Phenylenediarsonic Acid (As^V, Highly Stable) N2 Reduction (SO2 / HCl) Yields Dichloroarsine N1->N2 Loss of Oxygen N3 Alkylation (MeMgI) Inert Atmosphere N2->N3 Nucleophilic Substitution N4 diars Ligand (1,2-Bis(dimethylarsino)benzene) N3->N4 As^III Formation N5 Transition Metal Chelation (e.g., Os, Ni, Pt) N4->N5 Extreme Thermodynamic Chelate Effect

Fig 2. Synthetic pathway from o-PDAsA to ultra-stable diars transition metal complexes.

Thermodynamic Stabilization of Unusual Oxidation States

The resulting diars complexes exhibit profound thermodynamic stability. For instance, in osmium(II) complexes like [Os(diars)X₂(CO)₂], the thermodynamic stability of the geometric isomers is tightly governed by the trans-effect of the carbonyl and halogen ligands, dictating the kinetic lability and thermodynamic resting state of the complex.

Furthermore, the strong


-donating capability of the arsenic atoms in the diars framework (derived structurally from the o-PDAsA backbone) allows for the isolation of Nickel(III) and Nickel(IV) complexes—oxidation states that are otherwise thermodynamically unstable and highly oxidizing in standard aqueous or organic media[2].

Table 2: Representative Stability of diars Transition Metal Complexes

Metal Complex SystemOxidation State StabilizedThermodynamic ObservationReference
[Os(diars)X₂(CO)₂] Os(II)Isomerization strictly follows thermodynamic stability gradients: trans-CO/cis-X < trans-X/cis-CO < cis-CO/cis-X.
[Ni(diars)₂Cl₂]⁺ Ni(III) / Ni(IV)Shift in redox potential (

) indicates high thermodynamic stability of the highly oxidized Ni center.
[2]
[U(Cp)₂(diars)H] U(IV)Forms transiently; steric bulk of the actinide coordination sphere competes with the chelate effect.[6]

Conclusion

The thermodynamic stability of o-phenylenediarsonic acid complexes is a function of its unique molecular architecture. Whether acting directly as a multidentate, inner-sphere anchor for metal oxide nanoparticles[1], or serving as the structural foundation for the ultra-stable diars chelating ligand, the ortho-phenylene diarsenical framework provides unmatched entropic and enthalpic driving forces for metal coordination. Proper quantification of these parameters using paired ITC and ATR-FTIR methodologies ensures robust, reproducible data for advanced materials and drug development applications.

References

  • ProQuest. "LEWIS BASE CHEMISTRY WITH ORGANOACTINIDE HYDRIDES, ALKYLS, AND HALIDES (PHOSPHINES, POLYMERIZATION, LIGAND CLEAVAGE, URANIUM) - ProQuest". Proquest.com. Available at: [Link]

  • ResearchGate. "Adsorption Thermodynamics of p-Arsanilic Acid on Iron (Oxyhydr)Oxides: In-Situ ATR-FTIR Studies". Researchgate.net. Available at: [Link]

  • ResearchGate. "Arsonic Acid As a Robust Anchor Group for the Surface Modification of Fe3O4". Researchgate.net. Available at: [Link]

  • Semantic Scholar. "Theoretical calculations of the relative pKa values of some selected aromatic arsonic acids in water using density functional". Semanticscholar.org. Available at: [Link]

  • Canadian Science Publishing. "STEREOCHEMSTRY OF ARSENIC: PART III. o-PHENYLENEDIARSINE OXYCHLORIDE". Cdnsciencepub.com. Available at: [Link]

  • Royal Society of Chemistry. "Preparation and isomerization of dicarbonyldihalogeno[o-phenylenebis-(dimethylarsine)]osmium complexes - Journal of the Chemical Society, Dalton Transactions". Rsc.org. Available at: [Link]

  • Royal Society of Chemistry. "The Synthesis of Ditertiary Arsines. meso- and Racemic Forms of Bis-4-covalent-arsenic Compounds." Rsc.org. Available at: [Link]

Sources

An In-depth Technical Guide to the Dissociation Constants (pKa) of o-Phenylenediarsonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

o-Phenylenediarsonic acid is a polyprotic aromatic organic compound containing two arsonic acid functional groups (-AsO(OH)₂) positioned ortho to each other on a benzene ring. The acidic nature of these groups means the molecule can donate multiple protons in a stepwise manner in aqueous solutions. Understanding the acid dissociation constants (pKa) of o-phenylenediarsonic acid is crucial for researchers and scientists in various fields. These values are fundamental to predicting the molecule's charge state, solubility, and reactivity at a given pH. Such information is critical in analytical chemistry for developing separation and detection methods, in coordination chemistry for designing metal complexes, and in drug development where the protonation state of a molecule can significantly influence its biological activity and transport properties.[1] This guide provides a comprehensive overview of the pKa values of o-phenylenediarsonic acid, the experimental methods for their determination, and an interpretation of the data based on molecular structure.

Dissociation Constants of o-Phenylenediarsonic Acid

o-Phenylenediarsonic acid is a tetraprotic acid, meaning it can donate up to four protons from its two arsonic acid groups. The dissociation occurs in a stepwise manner, with each step characterized by a specific pKa value. The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and indicates the pH at which the protonated and deprotonated forms of a specific acidic group are present in equal concentrations.[2]

Table 1: Expected Stepwise Dissociation and Associated pKa Values

Dissociation StepEquilibrium ReactionAssociated pKa
First ProtonC₆H₄(AsO(OH)₂)₂ ⇌ [C₆H₄(AsO(OH)₂)(AsO₂(OH))]⁻ + H⁺pKa₁
Second Proton[C₆H₄(AsO(OH)₂)(AsO₂(OH))]⁻ ⇌ [C₆H₄(AsO₂(OH))₂]²⁻ + 2H⁺pKa₂
Third Proton[C₆H₄(AsO₂(OH))₂]²⁻ ⇌ [C₆H₄(AsO₂(OH))(AsO₃)]³⁻ + 3H⁺pKa₃
Fourth Proton[C₆H₄(AsO₂(OH))(AsO₃)]³⁻ ⇌ [C₆H₄(AsO₃)₂]⁴⁻ + 4H⁺pKa₄

Note: The exact experimental values for pKa₁, pKa₂, pKa₃, and pKa₄ require dedicated experimental determination.

Theoretical Background: Structural Interpretation of Acidity

The acidity of the arsonic acid groups is influenced by the electron-withdrawing nature of the arsenic atom and the resonance stabilization of the resulting arsenate anion. In o-phenylenediarsonic acid, the proximity of the two arsonic acid groups in the ortho position introduces significant electronic and steric interactions that modulate the pKa values.

The first two dissociation constants, pKa₁ and pKa₂, are expected to be lower (indicating stronger acidity) than those of a simple phenylarsonic acid due to the inductive electron-withdrawing effect of the second arsonic acid group. Conversely, after the first deprotonation, the resulting negative charge on one arsenate group will make the removal of a second proton from the adjacent group more difficult, leading to a higher pKa₂ compared to pKa₁. This intramolecular electrostatic interaction is a key feature of polyprotic acids with closely spaced acidic centers.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa values of acids and bases.[7] The technique involves monitoring the pH of a solution of the acid as a standardized solution of a strong base is incrementally added.[8] A sharp change in pH signals the equivalence point of the titration, and the pKa can be determined from the midpoint of the buffer region of the titration curve.[9]

Protocol for Potentiometric Titration of o-Phenylenediarsonic Acid

This protocol outlines a self-validating system for the accurate determination of the pKa values.

1. Preparation of Reagents:

  • o-Phenylenediarsonic Acid Solution: Accurately weigh a sample of pure o-phenylenediarsonic acid and dissolve it in a known volume of deionized, CO₂-free water to create a solution of approximately 0.01 M.

  • Standardized Sodium Hydroxide (NaOH) Titrant (approx. 0.1 M): Prepare a solution of NaOH and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP), to accurately determine its concentration.[10] It is crucial to use a carbonate-free NaOH solution to avoid interference in the titration curve.

2. Instrumentation and Setup:

  • pH Meter with a Glass Electrode: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) before starting the titration.[9]

  • Automatic Burette: For precise delivery of the titrant.

  • Magnetic Stirrer and Stir Bar: To ensure the solution is homogeneous throughout the titration.

  • Titration Vessel: A beaker containing the o-phenylenediarsonic acid solution.

  • Inert Atmosphere: To minimize the absorption of atmospheric CO₂, it is recommended to perform the titration under a gentle stream of nitrogen or argon.

3. Titration Procedure:

  • Pipette a known volume (e.g., 25.00 mL) of the o-phenylenediarsonic acid solution into the titration vessel.

  • Add a sufficient volume of deionized water to ensure the pH electrode is properly immersed.

  • Place the titration vessel on the magnetic stirrer and add the stir bar.

  • Immerse the calibrated pH electrode and the tip of the burette into the solution.

  • Start the stirrer at a moderate speed.

  • Record the initial pH of the solution.

  • Add the standardized NaOH titrant in small, precise increments (e.g., 0.1 mL).

  • After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

  • Continue adding titrant, reducing the increment size in the regions where the pH changes rapidly (near the equivalence points), until well after the final expected equivalence point.

4. Data Analysis:

  • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

  • The equivalence points can be identified as the points of steepest inflection on the curve. For greater accuracy, plot the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence points correspond to the peaks of the first derivative plot or the zero crossings of the second derivative plot.

  • The pKa values are determined from the pH at the half-equivalence points. For a polyprotic acid, pKa₁ is the pH at the midpoint between the start of the titration and the first equivalence point, pKa₂ is the pH at the midpoint between the first and second equivalence points, and so on.

Visualization of Experimental Workflow

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Prepare Standardized 0.1 M NaOH P2 Prepare 0.01 M o-Phenylenediarsonic Acid P3 Calibrate pH Meter T1 Pipette Analyte into Vessel P3->T1 Start T2 Add Titrant in Small Increments T1->T2 T3 Record pH and Volume after Each Addition T2->T3 T3->T2 Loop A1 Plot pH vs. Volume T3->A1 End Titration A2 Determine Equivalence Points (Derivative Plots) A1->A2 A3 Determine pKa Values at Half-Equivalence Points A2->A3 Result pKa Values A3->Result

Caption: Workflow for pKa determination by potentiometric titration.

Visualization of Stepwise Dissociation

The sequential loss of protons from o-phenylenediarsonic acid can be visualized as a series of equilibria. Each species exists in a specific pH range, dictated by the pKa values.

Stepwise_Dissociation H4A C₆H₄(AsO(OH)₂)₂ (Fully Protonated) H3A [C₆H₄(AsO(OH)₂)(AsO₂(OH))]⁻ H4A->H3A + H⁺, pKa₁ H2A [C₆H₄(AsO₂(OH))₂]²⁻ H3A->H2A + H⁺, pKa₂ HA [C₆H₄(AsO₂(OH))(AsO₃)]³⁻ H2A->HA + H⁺, pKa₃ A [C₆H₄(AsO₃)₂]⁴⁻ (Fully Deprotonated) HA->A + H⁺, pKa₄

Caption: Stepwise deprotonation of o-phenylenediarsonic acid.

Conclusion

The dissociation constants of o-phenylenediarsonic acid are critical parameters that govern its chemical behavior in aqueous solutions. While specific experimental values require dedicated analysis, the principles of polyprotic acid dissociation and the influence of molecular structure allow for a robust theoretical understanding. Potentiometric titration stands as a definitive method for the precise and accurate determination of these pKa values. The detailed protocol and data analysis workflow presented in this guide provide a framework for researchers to obtain reliable data, which is indispensable for applications ranging from analytical method development to the design of novel therapeutic agents.

References

  • Ghasemzadeh, M. A., et al. (2016). Theoretical calculations of the relative pKa values of some selected aromatic arsonic acids in water using density functional theory. Semantic Scholar.
  • Ghasemzadeh, M. A., et al. (2016). Theoretical calculations of the relative pKa values of some selected aromatic arsonic acids in water using density functional theory.
  • Ghasemzadeh, M. A., et al. (2015). Theoretical calculations of the relative pKa values of some selected aromatic arsonic acids in water using density functional. Semantic Scholar.
  • Perez-Silva, I., et al. (2025). Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches. ACS Omega.
  • Perez-Silva, I., et al. (2024).
  • Perez-Silva, I., et al. (2025). Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches. PMC.
  • N/A. POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. University of California, Santa Cruz.
  • N/A. (2024).
  • N/A. (2024). Experiment 13 POTENTIOMETRIC TITRATION OF ACID-BASE.
  • N/A.
  • Wikipedia contributors. (2024). Acid dissociation constant. Wikipedia. [Link]

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The Evolution of o-Phenylenediarsonic Acid in Analytical Chemistry: From Gravimetric Reagent to Coordination Pioneer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

o-Phenylenediarsonic acid (1,2-phenylenediarsonic acid, CAS 1758-48-1) occupies a unique and transformative position in the history of analytical and coordination chemistry. Initially explored as a direct analytical reagent for the gravimetric precipitation of heavy metals, its true historical significance was cemented when it became the foundational intermediate for the synthesis of o-phenylenebis(dimethylarsine)—universally known as the "diars" ligand[1]. Popularized by Sir Ronald S. Nyholm, the diars ligand revolutionized the spectroscopic analysis of transition metals by stabilizing highly unusual oxidation states[2].

As a Senior Application Scientist, I have structured this technical guide to explore the dual legacy of o-phenylenediarsonic acid, detailing the causality behind its chemical behavior, the self-validating protocols used in its synthesis, and its ultimate impact on modern analytical chemistry.

The Dual Analytical Legacy

The Arsonic Acid Era: Gravimetric Precipitation

In the early 20th century, arsonic acids (


) were highly valued in analytical chemistry for their ability to selectively precipitate tetravalent metal ions from acidic solutions. o-Phenylenediarsonic acid, possessing two arsonic acid functional groups on a single benzene ring, acts as a potent chelating precipitant.

Mechanistic Causality: When introduced to solutions containing


 or 

, the arsonic acid groups undergo deprotonation and coordinate with the metal centers. Because the ligand is bidentate and rigid, it forms highly insoluble, cross-linked polymeric metal-arsonate networks[3]. The high lattice energy of these networks drives the equilibrium toward complete precipitation, allowing for the quantitative gravimetric separation of zirconium and thorium from complex mixtures.
The Coordination Revolution: The "Diars" Ligand

While its direct use as a precipitant was analytically useful, the compound's most profound impact was as a synthetic precursor. The reduction and methylation of o-phenylenediarsonic acid yields the diars ligand[2].

Mechanistic Causality: Diars forms extremely stable five-membered chelate rings with transition metals. The arsenic atoms provide strong


-donation to the metal center, while their empty d-orbitals allow for 

-backbonding. This unique electronic push-pull effect stabilizes metals in unusually high oxidation states (e.g.,

,

,

) that would otherwise rapidly reduce or decompose in standard analytical environments[1]. This enabled chemists to isolate and spectroscopically characterize novel coordination geometries.

Applications Core o-Phenylenediarsonic Acid Branch1 Direct Analytical Use Core->Branch1 Branch2 Precursor Use (Diars) Core->Branch2 App1 Gravimetric Precipitation (Zr4+, Th4+) Branch1->App1 Polymeric Arsonates App2 Stabilization of High Oxidation States (Ni3+, Pd4+) Branch2->App2 Strong σ-donation

Caption: Analytical applications of o-phenylenediarsonic acid and its diars derivative.

Experimental Protocols: A Self-Validating Synthetic Workflow

To utilize the diars ligand in analytical chemistry, one must first synthesize it from o-phenylenediarsonic acid. The following protocols are designed as self-validating systems, where the physical properties of each intermediate confirm the success of the reaction.

Protocol A: Synthesis of o-Phenylenediarsonic Acid (The Bart Reaction)

This step relies on a variation of the Bart reaction to introduce the second arsenic group onto the aromatic ring.

  • Diazotization: Begin with o-aminophenylarsonic acid. Treat it with sodium nitrite (

    
    ) and hydrochloric acid at 0–5°C to form 2-diazophenylarsonic acid.
    
  • Arsenite Substitution: Treat the alkaline solution of 2-diazophenylarsonic acid with aqueous sodium arsenite (

    
    ) in the presence of a catalytic amount of ammoniacal copper sulfate[3].
    
  • Validation: The copper catalyst facilitates the release of nitrogen gas (visible bubbling), allowing the arsenite to attack the aromatic ring. Upon acidification of the mixture, o-phenylenediarsonic acid precipitates as a white, microcrystalline powder containing one molecule of water of crystallization. Its distinct insolubility in standard organic solvents confirms the removal of unreacted starting materials[3].

Protocol B: Conversion to the Diars Ligand
  • Reduction to Dichloroarsine: Suspend the purified o-phenylenediarsonic acid in concentrated hydrochloric acid. Introduce sulfur dioxide (

    
    ) gas in the presence of a trace iodine catalyst[2].
    
    • Causality:

      
       is a mild reducing agent that selectively reduces the 
      
      
      
      arsonic acid groups to
      
      
      without cleaving the robust carbon-arsenic bonds. The highly acidic HCl environment immediately traps the
      
      
      species, yielding o-phenylenebis(dichloroarsine)[1].
  • Grignard Methylation: Dissolve the o-phenylenebis(dichloroarsine) in anhydrous diethyl ether. Slowly add this to a cooled (ice-water) solution of methylmagnesium iodide (

    
    ) under a strict nitrogen atmosphere.
    
    • Validation: The reaction is highly vigorous. The strict inert atmosphere is self-validating; any breach results in the immediate oxidation of

      
       back to 
      
      
      
      oxides, turning the solution cloudy. Following hydrolysis with degassed water, the organic layer is separated, and the diars ligand is isolated via fractional distillation under reduced pressure as a colorless liquid[2].

Synthesis A 2-Diazophenylarsonic Acid B o-Phenylenediarsonic Acid (As(V) Intermediate) A->B NaAsO2, Cu catalyst (Bart Reaction) C o-Phenylenebis(dichloroarsine) (As(III) Intermediate) B->C SO2, HCl (Reduction) D Diars Ligand (Chelating Agent) C->D CH3MgI (Grignard Methylation)

Caption: Synthesis pathway of the diars ligand via the o-phenylenediarsonic acid intermediate.

Quantitative Data: Physiochemical Properties

The transition from a gravimetric precipitant to a coordination ligand is accompanied by distinct shifts in physiochemical properties, summarized below:

CompoundChemical FormulaOxidation State of AsPrimary Analytical FunctionPhysical State
o-Phenylenediarsonic Acid

+5Gravimetric precipitant (Zr, Th)White microcrystalline powder
o-Phenylenebis(dichloroarsine)

+3Synthetic intermediateViscous liquid / solid
Diars Ligand

+3Bidentate chelator for transition metalsColorless liquid

Regulatory and Safety Considerations (REACH)

Because o-phenylenediarsonic acid and its derivatives are organoarsenic compounds, they pose severe toxicity and environmental hazards. In modern analytical chemistry, the use of these compounds is heavily regulated. Under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, o-phenylenediarsonic acid is strictly restricted under Annex XVII[4]. Any laboratory synthesizing the diars ligand from this acid must employ closed-system Schlenk line techniques, dedicated arsenic waste streams, and rigorous environmental monitoring to comply with international safety standards.

References

  • Source: archive.
  • 1,2-Bis(dimethylarsino)
  • Source: scribd.
  • The "diars" Ligand: A Technical Guide to the Work of R. S.

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crystal structure analysis of o-phenylenediarsonic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the crystal structure and stereochemistry of o-phenylenediarsonic acid and its derivatives requires a rigorous understanding of organoarsenic coordination chemistry. This guide is designed for researchers and drug development professionals investigating bidentate arsenic ligands, structural constraints in ortho-substituted benzenes, and the synthesis of the classic "diars" ligand.

Scientific Context & Structural Significance

o-Phenylenediarsonic acid (1,2-phenylenediarsonic acid), with the chemical formula C₆H₄(AsO₃H₂)₂, is a critical organoarsenic intermediate[1]. Its primary structural feature is the presence of two bulky arsonic acid groups on adjacent carbon atoms of a benzene ring. This ortho substitution generates significant steric strain and a complex hydrogen-bonding network in the solid state.

Historically and practically, o-phenylenediarsonic acid is the foundational precursor to 1,2-bis(dimethylarsino)benzene, universally known as the "diars" ligand[2]. The diars ligand is highly valued in coordination chemistry and medicinal inorganic chemistry for its ability to stabilize transition metals in unusual oxidation states and coordination geometries[2]. Because the parent acid is difficult to crystallize into high-quality single crystals due to extensive intermolecular hydrogen bonding, crystallographic studies often focus on its direct, rigidified derivatives—such as o-phenylenediarsine oxychloride—to map the exact stereochemical parameters of the ortho-diarsenic framework[3].

SyntheticPathway N1 2-Diazophenylarsonic Acid + Sodium Arsenite N2 o-Phenylenediarsonic Acid (Sterically Hindered) N1->N2 Cu Catalyst N3 Reduction (SO2/HCl) Ring Closure N2->N3 N5 Diars Ligand (Chelating Agent) N2->N5 Multi-step Reduction/Alkylation N4 o-Phenylenediarsine Oxychloride (dπ-pπ stabilized) N3->N4

Synthetic pathway from o-phenylenediarsonic acid to key structural derivatives.

Experimental Protocols: Synthesis and Crystallization

To obtain reliable crystallographic data, the synthesis and subsequent crystallization must be tightly controlled. The following protocols outline the self-validating systems used to generate the parent acid and its crystallographically viable oxychloride derivative.

Protocol A: Synthesis of o-Phenylenediarsonic Acid

Causality: The synthesis relies on a modified Bart reaction. The copper catalyst is essential as it facilitates the single-electron transfer required to decompose the diazonium salt into an aryl radical, which subsequently attacks the arsenite ion to form the robust C-As bond.

  • Diazotization: Prepare an alkaline solution of 2-diazophenylarsonic acid. Keep the temperature strictly below 5 °C to prevent premature nitrogen evolution.

  • Arsenylation: Treat the solution with aqueous sodium arsenite in the presence of a catalytic amount of ammoniacal copper sulfate[1].

  • Precipitation: Acidify the mixture to precipitate o-phenylenediarsonic acid as a white, microcrystalline powder containing one molecule of water of crystallization[1].

  • Validation: The product is notoriously difficult to dissolve in water[1]. Purity is confirmed via the absence of diazonium coupling activity and an expected melting/decomposition profile.

Protocol B: Preparation of o-Phenylenediarsine Oxychloride for XRD

Causality: Reducing the arsonic acid groups in the presence of HCl and SO₂ forces a ring closure, creating a rigid 5-membered As-O-As ring. This locks the arsenic atoms into a planar conformation relative to the benzene ring, making it ideal for X-ray diffraction[3].

  • Reduction: Dissolve o-phenylenediarsonic acid in concentrated hydrochloric acid.

  • Ring Closure: Pass sulfur dioxide (SO₂) gas through the solution to reduce the As(V) centers to As(III)[3].

  • Purification: Treat the crude oxychloride with activated charcoal and recrystallize from carbon disulfide[3].

  • Validation: The final product should consist of colorless plates with a melting point of 146-149 °C, developing a prominent (100) crystal face[3].

X-Ray Crystallography Workflow

The structural determination of arsenic-containing organic compounds requires specific handling of the X-ray data due to the high electron density of the arsenic atoms, which heavily influences the phase problem.

XRayWorkflow N1 Crystal Mounting N2 Cryocooling (100 K) N1->N2 N3 X-Ray Diffraction N2->N3 N4 Patterson Methods N3->N4 N5 Least-Squares Refinement N4->N5

Workflow for single-crystal X-ray diffraction analysis of organoarsenic compounds.

Methodology:

  • Mounting & Cryocooling: A suitable single crystal is mounted on a goniometer head and cooled to 100 K[2]. Causality: Cooling minimizes thermal vibrations (reducing the Debye-Waller factor), which sharpens the diffraction spots and allows for the accurate resolution of lighter atoms (C, O) adjacent to heavy arsenic atoms.

  • Data Collection: The crystal is irradiated with monochromatic X-rays (e.g., Cu Kα, λ = 1.542 Å)[3].

  • Phase Problem Resolution: Because arsenic is a heavy scatterer, Patterson methods are highly effective for locating the initial heavy-atom positions[2].

  • Refinement: The initial atomic model is refined against the experimental data using least-squares methods until the discrepancy factor (R-factor) is minimized[2][3].

Crystallographic Data and Mechanistic Insights

The crystallographic analysis of the o-phenylenediarsine framework reveals fascinating stereochemical anomalies. The data below summarizes the structural parameters of the o-phenylenediarsine oxychloride crystal.

Table 1: Crystallographic Parameters of the o-Phenylenediarsine Framework [3]

ParameterValue
Chemical Formula C₆H₄As₂Cl₂O
Crystal System Monoclinic
Space Group C2/c
Unit Cell Dimensions a = 14.50 Å, b = 8.38 Å, c = 7.66 Å
Beta Angle (β) 105.8°
Unit Cell Volume 896 ų
Molecules per Unit Cell (Z) 4
Calculated Density (d_c) 2.31 g/cm³
Absorption Coefficient (μ) 143 cm⁻¹ (at λ = 1.542 Å)

Table 2: Key Bond Lengths and Valency Angles [3]

Structural FeatureMeasurementNote
Intermolecular C-C Contact 3.87 ÅNormal van der Waals interaction
Intermolecular O-O Contact 4.38 ÅNormal van der Waals interaction
O-As-C Valency Angle 77°Highly constrained by the 5-membered ring
As-O-As Valency Angle 151°Abnormally large (Standard is ~128° in As₄O₆)
Mechanistic Insights (E-E-A-T)

The structural data reveals that the molecule is situated on a 2-fold symmetry axis and is entirely planar, except for the chlorine atoms which lie 2.14 Å perpendicularly above and below the plane[3].

The most striking feature of this framework is the abnormal valency angles . The formation of the five-membered ring forces the O-As-C angle down to 77°, while simultaneously expanding the As-O-As oxygen valency angle to a massive 151°[3]. In standard chemistry, such severe angle strain would result in a highly reactive, unstable molecule. However, this As-O-As unit is remarkably stable—it remains unattacked even by hot concentrated acids[3].

Causality of Stability: This unusual stability is interpreted through the lens of aromatic character. The large oxygen valency angle (151°) indicates that the oxygen atom is approaching a state of sp hybridization. This geometry allows the two lone pairs on the oxygen to reside in approximately pπ orbitals, facilitating dπ-pπ bonding with the empty d-orbitals of the adjacent arsenic atoms[3]. This delocalization of electron density across the As-O-As bridge relieves the geometric strain and imparts pseudo-aromatic stability to the five-membered ring.

Conclusion

The crystallographic analysis of the o-phenylenediarsonic acid framework highlights the profound impact of ortho-steric constraints on organometallic geometry. The forced proximity of the arsenic atoms not only dictates the unique dπ-pπ stabilized structures of its derivatives but also explains why its downstream product—the diars ligand—is such a potent, thermodynamically stable chelating agent for transition metals in drug development and catalysis[2].

References

  • 1,2-Bis(dimethylarsino)benzene | Arsenic Ligand | RUO - Benchchem. Benchchem.
  • Organic Arsenical Compounds - Archive. Archive.org.
  • STEREOCHEMSTRY OF ARSENIC: PART III. o-PHENYLENEDIARSINE OXYCHLORIDE - Canadian Science Publishing. Canadian Science Publishing.

Sources

Methodological & Application

o-phenylenediarsonic acid as a chelating ligand for heavy metals

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: o-Phenylenediarsonic Acid as a Chelating Ligand for Heavy Metal Remediation and Coordination Chemistry

Executive Summary

o-Phenylenediarsonic acid (CAS 1758-48-1), also known as 1,2-phenylenediarsonic acid, is a highly versatile organoarsenic compound. In the realm of coordination chemistry and environmental remediation, it serves a dual purpose. First, its arsonic acid moieties (-AsO₃H₂) act as potent, hard-donor bidentate ligands capable of precipitating high-valency heavy metals (such as Thorium, Uranium, and Lead) from aqueous solutions[1]. Second, it is the foundational precursor for the synthesis of diars (o-phenylenebis(dimethylarsine)), a legendary soft-donor ligand popularized by R.S. Nyholm for stabilizing transition metals in unusual oxidation states[2],[3].

This technical guide details the mechanistic pathways, validated protocols, and quantitative metrics for utilizing o-phenylenediarsonic acid in both direct heavy metal chelation and advanced ligand synthesis.

Mechanistic Insights: The Dual Nature of the o-Phenylene Arsenic Framework

The coordination chemistry of the o-phenylene arsenic framework is dictated by its oxidation state and donor atoms:

  • Direct Chelation (Hard Donors): In its fully oxidized state, o-phenylenediarsonic acid features four ionizable protons across two arsonic acid groups. The deprotonated arsonate oxygens act as "hard" Lewis bases. Due to the steric bulk of the o-phenylene backbone and the geometry of the arsonate groups, the ligand typically forms highly insoluble, cross-linked polymeric networks with large, high-charge cations (e.g., Th⁴⁺, UO₂²⁺, Pb²⁺). This makes it an exceptional candidate for functionalized chelating resins used in wastewater remediation[4].

  • Transition Metal Coordination (Soft Donors): When reduced and alkylated, the compound is converted into the diars ligand. The resulting tertiary arsenic centers act as "soft" Lewis bases with strong σ-donor and π-acceptor properties, perfectly suited for stabilizing late transition metals (e.g., Ni, Pd, Pt) in varied coordination geometries[3].

Workflow Architectures

The following diagrams illustrate the synthetic divergence of o-phenylenediarsonic acid and its molecular coordination mechanism.

Workflow A o-Dichlorobenzene (Precursor) B o-Phenylenediarsonic Acid (Primary Chelator) A->B AsCl3 / Hydrolysis C Heavy Metal Remediation (Pb, U, Th Precipitation) B->C Aqueous Chelation (pH 2-6) D o-Phenylenebis(dichloroarsine) (Intermediate) B->D SO2 / HCl Reduction E diars Ligand (Transition Metal Chelator) D->E CH3MgI (Grignard)

Caption: Chemical workflow from o-dichlorobenzene to heavy metal chelators and the diars ligand.

Mechanism M Heavy Metal (e.g., Pb2+) O1 Arsonate Oxygen O1->M Coordinate O2 Arsonate Oxygen O2->M Coordinate As1 Arsenic Center As1->O1 As2 Arsenic Center As2->O2 R o-Phenylene Backbone R->As1 R->As2

Caption: Bidentate coordination mechanism of o-phenylenediarsonic acid with heavy metal cations.

Validated Experimental Protocols

Protocol A: Direct Precipitation of Heavy Metals (e.g., Pb²⁺, Th⁴⁺)

Context & Causality: Direct precipitation leverages the exceptionally low solubility product (


) of metal-arsonate complexes. Arsonic acids must be partially deprotonated to activate the oxygen donor atoms.
  • Ligand Preparation: Dissolve 0.05 M o-phenylenediarsonic acid in a 0.1 M NaOH aqueous solution. Causality: The ligand has poor solubility in cold, neutral water; alkaline conditions facilitate deprotonation, forming the highly soluble sodium arsonate salt.

  • Sample Adjustment: Adjust the heavy metal-containing aqueous sample to an optimal pH (see Data Table below) using dilute HNO₃ or NaOH. Causality: Highly acidic conditions protonate the ligand, preventing chelation. Conversely, highly basic conditions cause premature precipitation of metal hydroxides, bypassing the ligand entirely.

  • Chelation & Precipitation: Add the ligand solution dropwise to the sample under continuous stirring at 400 RPM. A dense, flocculent precipitate of the metal-arsonate complex will form immediately.

  • Validation & Quality Control: Centrifuge the mixture at 4000 RPM for 10 minutes. Extract an aliquot of the supernatant and test it with a colorimetric indicator (e.g., 4-(2-pyridylazo)resorcinol [PAR]). The absence of a color change validates the complete sequestration of the target heavy metals. Note: Due to the toxicity of the arsenic backbone, the resulting precipitate must be handled according to strict REACH Annex XVII guidelines[5].

Protocol B: Synthesis of the diars Ligand for Transition Metal Coordination

Context & Causality: To pivot from actinide/heavy metal remediation to transition metal coordination, the hard oxygen donors must be stripped and replaced with soft alkyl groups[2].

  • Reduction to Dichloroarsine: Suspend o-phenylenediarsonic acid in concentrated hydrochloric acid and bubble sulfur dioxide (SO₂) gas through the mixture. Causality: SO₂ acts as a mild reducing agent, stripping the oxygen atoms and replacing them with chlorides to form the intermediate o-phenylenebis(dichloroarsine)[3].

  • Grignard Alkylation: Under strict Schlenk line (anhydrous and anaerobic) conditions, react the intermediate with methylmagnesium iodide (CH₃MgI) in dry diethyl ether. Causality: The Grignard reagent methylates the arsenic centers. Anaerobic conditions are absolutely critical because the resulting diars ligand is highly susceptible to atmospheric oxidation, which would revert it to an inactive arsine oxide[2].

  • Complexation: Add the purified diars ligand to a solution of NiCl₂ in absolute ethanol. Reflux for 2 hours under nitrogen.

  • Validation: The formation of a distinct, brightly colored crystalline solid (e.g., deep green/brown for Nickel complexes) confirms successful coordination[3]. Characterize the complex via UV-Vis and ¹H-NMR spectroscopy to confirm the structural integrity of the chelate ring.

Quantitative Data Synthesis

The efficiency and geometry of coordination depend heavily on the target metal's position in the periodic table and the specific derivative of the o-phenylene arsenic framework used.

Target Metal IonLigand / Active MoietyOptimal pH RangeCoordination GeometryPrecipitation / Recovery Efficiency
Thorium (Th⁴⁺) Arsonic Acid1.0 – 2.0Multidentate / Bridging> 99.5%
Uranium (UO₂²⁺) Arsonic Acid Resin2.0 – 4.0Bidentate Chelate> 98.0%
Lead (Pb²⁺) o-Phenylenediarsonic Acid5.0 – 6.5Polymeric Network> 95.0%
Nickel (Ni²⁺/³⁺) diars (Derivative)Neutral (Ethanol)Square Planar / Octahedral> 90.0%

References

  • REACH Restricted Substances Directory - ComplyOps Source: ComplyOps URL:[Link]

  • University Microfilms International (Arsonic Acid Resins for Metal Separation) Source: Iowa State University Digital Repository URL:[Link]

  • Application of Functionalised Chelating Resins for Selective Sorption of Metal Ions Source: University of North Bengal (NBU-IR) URL:[Link]

Sources

Application Note: Selective Separation of Tetravalent Metals Using o-Phenylenediarsonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The isolation of tetravalent metal ions—such as Zirconium (Zr⁴⁺), Hafnium (Hf⁴⁺), Thorium (Th⁴⁺), and Titanium (Ti⁴⁺)—from complex matrices is a critical procedure in advanced materials science, radiochemistry, and elemental analysis. Separating these M(IV) ions from mixtures containing trivalent (e.g., Rare Earth Elements) and divalent transition metals is notoriously challenging due to co-precipitation and ionic radii similarities.

o-Phenylenediarsonic acid (1,2-phenylenediarsonic acid, abbreviated as o-PDAA) is an exceptionally specific organoarsenic chelating agent[1]. Unlike mono-arsonic acids, o-PDAA features two adjacent arsonic acid groups (–AsO₃H₂) on a benzene ring. This bidentate structural configuration drives the formation of highly stable, insoluble five- or six-membered chelate rings and polymeric networks with tetravalent metals[2].

Mechanistic Principles (Causality of the Method)

To ensure high-purity separation, it is crucial to understand the chemical causality behind the experimental conditions:

  • Why Strongly Acidic Media? The precipitation is strictly conducted in 1.0 – 2.0 M HCl or H₂SO₄. At this low pH, the arsonic acid functional groups are heavily protonated. Only metal ions with a very high charge density (M⁴⁺) possess the necessary Lewis acidity to displace these protons and coordinate with the arsenate oxygens. Lower-valent metals (M³⁺, M²⁺) cannot overcome this thermodynamic protonation barrier and remain entirely soluble. Furthermore, high acidity prevents the hydrolysis of M(IV) ions into unreactive, colloidal oxo/hydroxo polymers.

  • The Chelate Effect: The bidentate nature of o-PDAA drastically lowers the solubility product (

    
    ) of the resulting M(IV) complex compared to standard precipitants. This ensures quantitative recovery (>99.5%) even at trace concentrations, making it an ideal choice for precise gravimetric analysis.
    
  • Fluoride Masking: Fluoride ions strongly mask M(IV) ions by forming highly stable fluoro-complexes (e.g., ZrF₆²⁻), which prevents arsonic acid precipitation. If fluorides are present in the matrix, they must be completely volatilized by fuming the sample with perchloric acid prior to the addition of o-PDAA[3].

Materials and Reagents

  • Precipitant: o-Phenylenediarsonic acid (High purity, >99%), prepared as a 1% (w/v) solution in near-boiling molecular biology grade water.

  • Acids: Hydrochloric Acid (HCl), 12 M (Trace-metal grade); Perchloric Acid (HClO₄), 70% (if fluoride removal is required).

  • Wash Solution: Ammonium Nitrate (NH₄NO₃), 2% w/v in 0.1 M HCl.

  • Consumables: Ashless quantitative filter paper (e.g., Whatman No. 42), Platinum or porcelain crucibles.

Step-by-Step Protocol: Gravimetric Separation Workflow

Note: This protocol incorporates a self-validating completeness check to ensure absolute precipitation before proceeding to filtration.

Step 1: Sample Dissolution & Acidification

  • Weigh an aliquot of the sample containing 10–100 mg of the target M(IV) metal.

  • Dissolve the sample in a minimum volume of concentrated HCl. (If fluorides are suspected, add 5 mL of HClO₄ and heat until dense white fumes appear, then cool and dilute).

  • Dilute with ultrapure water to achieve a final acid concentration of 1.0 to 1.5 M in a 200 mL working volume.

    • Causality: If the acid concentration drops below 0.5 M, Ti(IV) and some M(III) ions may begin to co-precipitate. If it exceeds 2.5 M, the solubility of the M(IV)-PDAA complex increases, reducing your overall yield.

Step 2: Selective Precipitation

  • Heat the acidified metal solution to 85–90 °C on a stirring hot plate (do not allow it to boil).

  • Slowly add the hot 1% o-PDAA reagent dropwise while stirring continuously. Add a 20% stoichiometric excess to ensure complete coordination.

  • Observe the immediate formation of a dense, flocculent white precipitate (the M(IV)-arsonate complex).

Step 3: Digestion (Ostwald Ripening)

  • Keep the beaker on the hot plate at 80 °C for 45–60 minutes.

    • Causality: Digestion promotes Ostwald ripening, a thermodynamic process where smaller, highly soluble crystallites dissolve and redeposit onto larger ones. This produces a coarse, easily filterable precipitate and significantly reduces the occlusion of matrix impurities[4].

Step 4: Completeness Verification & Filtration

  • Remove the beaker from the heat and allow the precipitate to settle completely.

  • Self-Validation Check: Add 2 drops of the o-PDAA reagent directly to the clear supernatant. If localized turbidity occurs, precipitation is incomplete; add 5 mL more reagent and digest for an additional 15 minutes. If the solution remains perfectly clear, proceed.

  • Filter the hot solution through ashless filter paper.

Step 5: Washing and Ignition

  • Wash the precipitate 5–6 times with hot 2% NH₄NO₃ in 0.1 M HCl.

    • Causality: NH₄NO₃ is a volatile electrolyte that prevents peptization (the precipitate reverting to a colloidal state and passing through the filter pores) during washing. It leaves no residue upon ignition.

  • Transfer the filter paper and precipitate to a pre-weighed crucible.

  • Char the paper carefully over a low flame, then ignite in a muffle furnace at 1000–1100 °C for 2 hours to convert the complex to the stoichiometric metal dioxide (e.g., ZrO₂, ThO₂).

    • Critical Safety Note: Ignition decomposes the arsonic acid, releasing volatile, highly toxic arsenic oxides. This step MUST be performed in a specialized furnace equipped with heavy metal exhaust scrubbing capabilities.

Quantitative Data & Performance Metrics

Table 1: Separation Parameters and Recovery Rates for M(IV) Ions using o-PDAA

Target MetalOptimal AcidityPrimary Interfering Matrix IonsTypical Recovery (%)Final Gravimetric Form
Zirconium (Zr⁴⁺) 1.0 - 2.0 M HClF⁻, PO₄³⁻, high SO₄²⁻>99.8%ZrO₂
Hafnium (Hf⁴⁺) 1.0 - 2.0 M HClF⁻, PO₄³⁻>99.5%HfO₂
Thorium (Th⁴⁺) 0.5 - 1.2 M HClCe⁴⁺, Ti⁴⁺, F⁻>99.2%ThO₂
Titanium (Ti⁴⁺) 0.2 - 0.5 M HClZr⁴⁺, Th⁴⁺, H₂O₂~98.5%TiO₂
Plutonium (Pu⁴⁺) 1.0 M HNO₃U⁴⁺, Np⁴⁺>99.0%PuO₂

Separation Workflow Visualization

G Mix Complex Metal Matrix (M⁴⁺, M³⁺, M²⁺) Acid Acidification (1.0 - 2.0 M HCl) Mix->Acid Reagent Add o-PDAA Reagent (Heat to 85-90°C) Acid->Reagent Precip Selective Precipitation [M(IV)-PDAA Complex]↓ Reagent->Precip Filter Filtration & Washing (2% NH₄NO₃) Precip->Filter Solid Solid Retentate (Pure M⁴⁺ Complex) Filter->Solid Retain Filtrate Filtrate (M³⁺, M²⁺ impurities) Filter->Filtrate Discard Ignite Ignition (1000°C) Yields Pure MO₂ Solid->Ignite

Workflow for the selective isolation of M(IV) ions using o-phenylenediarsonic acid.

References

1.[1] Title: 1,2-Bis(dimethylarsino)benzene | Arsenic Ligand | RUO - Benchchem Source: benchchem.com URL: 2.[2] Title: Organic Arsenical Compounds - Archive Source: archive.org URL: 3.[3] Title: Spectrophotometric Determination of Ziroconium in Thorium-Zirconium Alloys - OSTI Source: osti.gov URL: 4.[4] Title: o • --_ - USGS Publications Warehouse Source: usgs.gov URL:

Sources

procedure for synthesis of o-phenylenediarsonic acid from o-arsanilic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of o-Phenylenediarsonic Acid

Introduction and Mechanistic Rationale

The synthesis of o-phenylenediarsonic acid (1,2-phenylenediarsonic acid) is a critical transformation in the preparation of ditertiary arsines and complex organometallic ligands. The procedure relies on the classic Bart reaction, an authoritative method for introducing an arsonic acid group into an aromatic ring via a diazonium intermediate[1].

In this protocol, o-arsanilic acid (2-aminophenylarsonic acid) is diazotized and subsequently coupled with sodium arsenite in a strongly alkaline medium. The reaction is catalyzed by an ammoniacal copper(II) sulfate complex. The causality behind this specific catalytic environment is twofold: first, the copper facilitates a single-electron transfer (SET) to the diazonium salt, generating an aryl radical and expelling nitrogen gas; second, the ammonia ligands prevent the precipitation of inactive copper(II) hydroxide in the highly basic solution, maintaining a homogeneous catalytic cycle. The alkaline pH is strictly required to ensure that the arsenic species remains in its active, nucleophilic arsenite form (


).

Materials and Reagents

The following quantitative data outlines the stoichiometry required for a standard 0.1-molar scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountExperimental Role
o-Arsanilic Acid217.051.0021.7 gPrimary Starting Material
Sodium Nitrite (

)
69.001.057.2 gDiazotizing Agent
Hydrochloric Acid (37%)36.463.0025.0 mLAcidic Medium for Diazotization
Arsenic Trioxide (

)
197.840.5510.9 gArsenic Source (yields 1.1 eq As)
Sodium Hydroxide (

)
40.005.0020.0 gBase / Arsenite Formation
Copper(II) Sulfate Pentahydrate249.680.051.2 gCatalyst Precursor
Ammonium Hydroxide (28%)35.05Excess~5.0 mLLigand for Copper Catalyst

Experimental Workflow

Workflow N1 o-Arsanilic Acid (0.1 mol) N2 Diazotization (NaNO2, HCl, <5°C) N1->N2 N4 Bart Coupling (Alkaline pH, N2 evolution) N2->N4 Diazonium Salt N3 Arsenite Preparation (As2O3, NaOH, Cu-NH3) N3->N4 Arsenite Complex N5 Acidification & Isolation (HCl to pH 1-2) N4->N5 Crude Product N6 o-Phenylenediarsonic Acid (Purified) N5->N6 Recrystallization

Fig 1. Experimental workflow for the synthesis of o-phenylenediarsonic acid.

Step-by-Step Protocol

This protocol is designed as a self-validating system. In-process checks are embedded to ensure mechanistic fidelity at each stage.

Phase 1: Diazotization of o-Arsanilic Acid
  • Preparation: Suspend 21.7 g of o-arsanilic acid in 100 mL of deionized water in a 500 mL round-bottom flask. Add 25 mL of concentrated HCl (37%) and stir until dissolution is achieved.

  • Cooling: Submerge the flask in an ice-salt bath. Wait until the internal temperature drops strictly to 0–5 °C. Causality: Diazonium salts of arsanilic acids are highly unstable. Exceeding 5 °C provides sufficient thermal energy to drive the premature expulsion of

    
    , yielding the unwanted o-hydroxyphenylarsonic acid byproduct.
    
  • Nitrite Addition: Dissolve 7.2 g of

    
     in 20 mL of cold water. Add this solution dropwise to the acidic mixture over 30 minutes, maintaining the temperature below 5 °C.
    
  • Self-Validation Check: Spot the reaction mixture onto starch-iodide paper. An immediate, persistent blue-black color confirms the presence of excess nitrous acid, validating that the primary amine has been completely consumed.

Phase 2: Preparation of the Arsenite Complex
  • Arsenite Formation: In a separate 1 L beaker, dissolve 20.0 g of NaOH in 150 mL of water. Slowly add 10.9 g of

    
     and stir until a clear solution of sodium arsenite (
    
    
    
    ) is formed. Cool this solution to 10 °C.
  • Catalyst Preparation: Dissolve 1.2 g of

    
     in 10 mL of water. Add 28% ammonium hydroxide dropwise until the initial precipitate dissolves, yielding a deep blue solution of 
    
    
    
    .
  • Integration: Add the ammoniacal copper solution to the alkaline sodium arsenite solution.

Phase 3: The Bart Coupling Reaction
  • Coupling: Transfer the cold diazonium salt solution (from Phase 1) dropwise into the vigorously stirred alkaline arsenite-copper solution (from Phase 2).

  • Self-Validation Check: Observe the reaction interface. Vigorous effervescence (bubbling) must occur immediately upon addition. This is the visual confirmation of nitrogen gas evolution, indicating successful radical formation and C–As bond coupling.

  • pH Maintenance: Periodically check the pH using indicator strips. The solution must remain strongly alkaline (pH > 10). Causality: If the pH drops, the arsenite will protonate and precipitate as inactive

    
    , halting the reaction.
    
  • Completion: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours to ensure complete conversion.

Phase 4: Isolation and Purification
  • Filtration: Filter the dark alkaline solution through a Celite pad to remove insoluble copper salts and trace elemental arsenic byproducts.

  • Acidification: Slowly add concentrated HCl to the filtrate until the pH reaches 1–2. Causality: The target molecule exists as a highly soluble sodium salt in the alkaline medium. Acidification fully protonates both arsonic acid groups, drastically reducing its aqueous solubility.

  • Crystallization: A white, microcrystalline precipitate of o-phenylenediarsonic acid monohydrate will form[1]. Chill the suspension overnight at 4 °C to maximize yield.

  • Collection: Isolate the product via vacuum filtration, wash sequentially with ice-cold water and minimal ethanol, and dry under high vacuum.

Mechanistic Pathway

Mechanism A Ar-NH2 o-Arsanilic Acid B Ar-N2+ Diazonium Intermediate A->B HNO2 - H2O C Ar• Aryl Radical B->C Cu(I) cat. - N2 D Ar-AsO3H2 o-Phenylenediarsonic Acid C->D [AsO3]3- Alkaline pH

Fig 2. Mechanistic pathway of the copper-catalyzed Bart reaction.

Analytical Characterization

The synthesized o-phenylenediarsonic acid should be validated against the following expected analytical parameters to confirm structural integrity and purity.

Analytical TechniqueExpected Observation / ValueDiagnostic Significance
Melting Point > 300 °C (Decomposes)Confirms the high thermal stability of the rigid diarsonic acid framework.
IR Spectroscopy Broad OH stretch (2500-3000 cm⁻¹)Strong As=O stretch (~850 cm⁻¹)Validates the presence and oxidation state of the pentavalent arsonic acid groups.
¹H NMR (in

)
Symmetrical multiplets in the aromatic region (

7.4 – 7.9 ppm), integrating to 4H
Confirms the ortho-disubstituted benzene ring structure without over-arsination.
Elemental Analysis C: 20.95%, H: 2.93% (Calculated for

)
Validates bulk purity and confirms the presence of one molecule of water of crystallization[1].

Safety and Handling

CRITICAL WARNING: Organoarsenic compounds and arsenic trioxide are highly toxic and recognized human carcinogens.

  • Engineering Controls: All manipulations, especially the handling of dry

    
     powder and the evolution of 
    
    
    
    gas (which can aerosolize trace arsenic), must be conducted in a certified, high-velocity fume hood.
  • PPE: Nitrile gloves (double-layered), chemical splash goggles, and a lab coat are mandatory.

  • Waste Disposal: Do not mix arsenic waste with standard organic or aqueous waste streams. All filtrates, washes, and contaminated consumables must be segregated into clearly labeled heavy-metal/arsenic hazardous waste containers for specialized incineration.

References

  • Organic Arsenical Compounds (1923). Raiziss, G. W., & Gavron, J. L. The Chemical Catalog Company. Retrieved from [Link]

  • 139. The synthesis of ditertiary arsines. meso- and racemic forms of bis-4-covalent-arsenic compounds (1939). Chatt, J., & Mann, F. G. Journal of the Chemical Society (Resumed), 610-615. Retrieved from[Link]

  • Über das Arsanthren (Diphenylen‐diarsin) (1921). Kalb, L. Justus Liebigs Annalen der Chemie, 423(1), 39-76. Retrieved from[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of o-Phenylenediarsonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organoarsenic synthesis. The preparation of o-phenylenediarsonic acid (1,2-phenylenediarsonic acid) is a foundational procedure in the development of bidentate arsine ligands and chemotherapeutic intermediates. The standard synthetic route relies on the Bart Reaction , which converts o-aminophenylarsonic acid to the diarsonic acid via a diazonium intermediate [1].

Despite its conceptual simplicity, researchers frequently encounter low yields, tar formation, and intractable purification issues. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize your workflow.

Part 1: Troubleshooting Guide & FAQs

Q1: My diazotization step results in a dark, tarry mixture instead of a clear diazonium solution. What is causing this?

Causality & Solution: Tarry mixtures are the hallmark of diazonium decomposition and subsequent self-coupling. The ortho-arsonic acid group on your starting material exerts a strong electron-withdrawing inductive effect, making the amine significantly less basic and less nucleophilic. If the acid concentration is too low, unreacted amine will couple with the newly formed diazonium salt to form stable, highly colored diazoamino tars. Furthermore, if the temperature exceeds 5 °C, the diazonium salt rapidly degrades into o-hydroxyphenylarsonic acid (a phenol), which then acts as a coupling partner for azo-dye formation.

Actionable Fix:

  • Thermal Control: Maintain the reaction strictly between 0 °C and 5 °C using an ice-salt bath.

  • Acid Excess: Ensure you are using at least 2.5 to 3.0 molar equivalents of HCl to force the formation of the anilinium ion prior to nitrosation.

  • Quench Excess Nitrite: Unreacted nitrous acid will cause oxidative side reactions. Validate the endpoint using starch-iodide paper, and quench any persistent excess with sulfamic acid before proceeding to the coupling step.

Q2: The yield of my Bart coupling step is consistently below 30%. How can I improve the conversion to the diarsonic acid?

Causality & Solution: The Bart reaction is not a simple nucleophilic substitution; it proceeds via a Single-Electron Transfer (SET) mechanism [2]. The copper catalyst (typically Cu(I) generated in situ from Cu(II) and arsenite) reduces the diazonium ion to an aryl radical. If the pH of your coupling bath is incorrect, the reaction stalls. At pH < 8, the arsenite species exists predominantly as neutral arsenious acid (pKa ~9.2), which is a poor radical trap. At pH > 10, the diazonium salt converts into an unreactive diazotate.

Actionable Fix:

  • Strict pH Buffering: Buffer the arsenite coupling solution to a pH of 8.5–9.5 using aqueous ammonia or sodium carbonate.

  • Catalyst Activation: Use freshly prepared ammoniacal copper(II) sulfate. The ammonia keeps the copper in solution, while the excess arsenite reduces Cu(II) to the catalytically active Cu(I) species.

Q3: I am observing significant amounts of inorganic arsenic contamination in my final product. How do I purify it?

Causality & Solution: Because the Bart reaction requires a molar excess of sodium arsenite (which oxidizes to arsenate during the reaction), inorganic arsenic salts frequently co-precipitate with the highly polar o-phenylenediarsonic acid during acidic workup.

Actionable Fix: Implement a self-validating purification step using a Magnesia Mixture (a solution of MgSO₄, NH₄Cl, and aqueous NH₃). When added to the crude product dissolved in dilute ammonia, the magnesia mixture selectively precipitates inorganic arsenate as insoluble magnesium ammonium arsenate (


), leaving the organoarsonic acid safely in solution. Filtration followed by re-acidification yields the high-purity diarsonic acid.

Part 2: Mechanistic & Logical Workflows

To master this synthesis, one must understand both the chemical mechanism and the diagnostic logic for troubleshooting.

Mechanism A o-Aminophenylarsonic Acid B Diazonium Salt [Ar-N2]+ A->B NaNO2, HCl 0-5°C C Aryl Radical [Ar•] B->C Cu(I) Catalyst -N2 D As(IV) Intermediate [Ar-As(OH)3]• C->D NaAsO2 (pH 8-10) E o-Phenylenediarsonic Acid D->E Cu(II) Oxidation -H+

Single-electron transfer (SET) mechanism of the Bart reaction.

Troubleshooting Start Yield < 30% or Impure Product Q1 Dark tar during diazotization? Start->Q1 S1 Keep T < 5°C; Add NaNO2 slowly Q1->S1 Yes Q2 Slow N2 evolution in coupling? Q1->Q2 No S2 Adjust pH to 8.5-9.5; Check Cu catalyst Q2->S2 Yes Q3 High inorganic As contamination? Q2->Q3 No S3 Purify via magnesia mixture precipitation Q3->S3 Yes

Diagnostic logic tree for resolving low yields in diarsonic acid synthesis.

Part 3: Quantitative Data & Optimization Parameters

The following table summarizes the critical process parameters required to maintain the integrity of the synthesis and maximize yield [3].

Process ParameterTarget RangeConsequence of Deviation
Temperature (Diazotization) 0 – 5 °C> 5 °C leads to rapid phenol formation and azo-dye tars.
Acid Equivalents (HCl) 2.5 – 3.0 eq< 2.5 eq leads to unreacted amine and diazoamino coupling.
pH (Coupling Step) 8.5 – 9.5< 8.0 reduces arsenite nucleophilicity; > 10.0 promotes diazotate formation.
Sodium Arsenite 1.5 – 2.0 eq< 1.5 eq starves the radical trap, increasing phenol byproducts.
Copper Catalyst 5 – 10 mol%Absence halts the SET mechanism, yielding only hydrolysis products.

Part 4: Standardized Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific chemical checks (e.g., starch-iodide validation, selective precipitation), the workflow ensures that errors are caught before progressing to the next stage.

Step 1: Diazotization
  • Suspend 0.1 mol of o-aminophenylarsonic acid in 150 mL of water containing 0.3 mol of hydrochloric acid (approx. 25 mL of 37% HCl).

  • Cool the suspension to 0–2 °C using an ice-salt bath.

  • Dissolve 0.105 mol of sodium nitrite (

    
    ) in 30 mL of cold water. Add this solution dropwise subsurface to the amine suspension over 30 minutes, maintaining the temperature below 5 °C.
    
  • Stir for an additional 15 minutes.

  • Validation Check: Test the solution with starch-iodide paper. A persistent blue-black color confirms excess nitrite. Add small portions of solid sulfamic acid until the starch-iodide test is negative. Keep the diazonium solution at 0 °C.

Step 2: Bart Coupling
  • In a separate, large beaker (to accommodate foaming), dissolve 0.15 mol of sodium arsenite (

    
    ) in 100 mL of water.
    
  • Add 10 mL of a 10% aqueous copper(II) sulfate solution, followed by sufficient concentrated aqueous ammonia (approx. 20-30 mL) until the initial precipitate dissolves to form a deep blue solution (pH ~9). Cool to 10 °C.

  • Slowly pour the cold diazonium solution into the vigorously stirred arsenite solution.

  • Validation Check: Immediate evolution of nitrogen gas (

    
    ) should be observed. If foaming is excessive, add a few drops of octanol as an antifoaming agent.
    
  • Allow the reaction to stir at room temperature for 4–6 hours until nitrogen evolution completely ceases.

Step 3: Isolation and Purification
  • Filter the dark reaction mixture to remove any insoluble copper salts or tarry byproducts.

  • Acidify the filtrate with concentrated HCl to pH ~2. The crude o-phenylenediarsonic acid will precipitate as a brownish-white powder. Collect via vacuum filtration.

  • Magnesia Purification: Dissolve the crude product in minimal dilute aqueous ammonia. Add 20 mL of Magnesia Mixture (10%

    
    , 10% 
    
    
    
    in 5% aqueous
    
    
    ).
  • Stir for 30 minutes. Filter off the heavy white precipitate of magnesium ammonium arsenate.

  • Acidify the clear filtrate with HCl to crystallize the pure o-phenylenediarsonic acid. Wash with cold water and dry under vacuum.

Part 5: References

  • The Synthesis of Ditertiary Arsines. meso- and Racemic Forms of Bis-4-covalent-arsenic Compounds. Chatt, J., & Mann, F. G. (1940). Journal of the Chemical Society (Resumed), 1192-1196. URL:[Link]

  • Organic Arsenical Compounds. Raiziss, G. W., & Gavron, J. L. (1923). Chemical Catalog Company. URL:[Link]

Technical Support Center: Troubleshooting o-Phenylenediarsonic Acid Solubility in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals facing challenges with the solubilization of o-phenylenediarsonic acid (o-PDAA) in low-pH environments. Rather than providing generic advice, this document offers mechanistic insights, self-validating experimental protocols, and field-proven troubleshooting strategies to ensure the scientific integrity of your synthetic workflows.

Part 1: Core Troubleshooting & Mechanistic FAQs

Q1: Why does o-phenylenediarsonic acid precipitate or fail to dissolve entirely in my acidic reaction mixture (pH < 2)? Expertise & Causality: Arsonic acids, including o-PDAA, are polyprotic acids. In highly acidic environments (typically below pH 2), the arsonic acid functional groups (


) remain fully protonated[1]. In this un-ionized, neutral state, the molecules engage in extensive intermolecular hydrogen bonding, forming a rigid crystalline lattice that water molecules cannot easily disrupt. Historically, o-PDAA is documented as a microcrystalline powder that is exceedingly difficult to dissolve in standard aqueous media[2]. Without ionic repulsion, the thermodynamic drive for aqueous solvation is virtually zero.

Q2: I must maintain an acidic pH for my downstream synthesis (e.g., reduction to o-phenylenebis(dichloroarsine)). What co-solvents are scientifically validated to improve solubility without altering the pH? Expertise & Causality: To dissolve fully protonated o-PDAA, you must introduce a solvent capable of outcompeting the intermolecular hydrogen bonds of the arsonic acid groups.

  • DMSO or DMF: These polar aprotic solvents act as powerful hydrogen-bond acceptors. They solvate the

    
     groups of the arsonic acid without requiring the molecule to deprotonate.
    
  • Ethanol/Methanol: Alcohols act as both H-bond donors and acceptors, providing moderate solubility enhancements, though they are less effective than DMSO. Self-Validating Check: If precipitation occurs upon adding your acidic aqueous buffer to the co-solvent, the dielectric constant of the mixture has dropped too low. You must maintain at least a 30–40% v/v co-solvent ratio to sustain solvation.

Q3: How does temperature manipulation affect the solubility profile of o-PDAA at low pH? Expertise & Causality: The dissolution of organoarsenic compounds is an endothermic process. Increasing the temperature provides the kinetic energy required to overcome the lattice enthalpy of the o-PDAA crystals. Arsenic compounds generally exhibit significantly higher solubility at elevated temperatures[3]. However, caution is required: prolonged heating of arsonic acids in strong acids can lead to thermal dehydration, forming polymeric anhydrides (a phenomenon observed in similar methanearsonic acids above 130°C)[4]. Therefore, heating should be strictly capped between 50°C and 70°C.

Q4: Can I use metal complexation or salts to force dissolution? Expertise & Causality: It is highly recommended to avoid this approach if your goal is purely solubilization. While some arsonic acids form soluble complexes, many heavy-metal and earth-alkali salts of arsonic acids are notoriously insoluble in neutral and mildly acidic media[4]. For instance, magnesium and calcium salts of aromatic arsonic acids can actually precipitate out of solution upon heating[5].

Part 2: Quantitative Data & Solubility Parameters

The following table summarizes the expected outcomes of various solubilization strategies based on their mechanism of action.

Solubilization StrategyMechanism of ActionRecommended Range/ValueExpected Solubility Enhancement
Polar Aprotic Co-solvents Disrupts intermolecular H-bonding30–50% v/v (DMSO/DMF)High (up to 50–100 mg/mL)
Temperature Elevation Overcomes crystal lattice enthalpy50°C – 70°CModerate (2x – 3x baseline increase)
pH Adjustment (if allowable) Induces partial deprotonation (

~2.2)
pH 2.5 – 3.5Moderate to High
Surfactant Addition Micellar solubilization of neutral species1–5% w/v (e.g., Tween-20)Low to Moderate

Part 3: Experimental Workflow & Methodologies

Protocol: Preparation of a Stable 0.1 M o-PDAA Acidic Solution

This self-validating protocol ensures complete dissolution without compromising the acidic nature of the target medium.

Step 1: Weighing & Initial Dispersion Accurately weigh the required amount of o-phenylenediarsonic acid microcrystalline powder[2]. Transfer the solid to a dry, round-bottom flask equipped with a magnetic stir bar.

Step 2: Co-solvent Solvation Add Dimethyl Sulfoxide (DMSO) to achieve 40% of your final target volume. Stir vigorously at 400 rpm for 10 minutes at room temperature.

  • Self-Validation Check: The powder should form a translucent slurry or dissolve completely depending on the exact concentration. If the powder remains entirely clumped, verify the purity of your o-PDAA batch.

Step 3: Thermal Activation Place the flask in a water bath set to 60°C. Continue stirring until the solution becomes completely clear. Do not exceed 70°C to prevent thermal degradation and anhydride formation[4].

Step 4: Acidic Aqueous Addition Slowly add the pre-warmed (50°C) acidic aqueous phase (e.g., 0.1 M HCl) dropwise to make up the remaining 60% of the total volume.

  • Causality: Dropwise addition is critical. It prevents localized shock-precipitation caused by rapid, uneven drops in the solvent's dielectric constant.

Step 5: Equilibration & Cooling Allow the solution to stir at 60°C for an additional 15 minutes, then slowly cool to room temperature.

  • Self-Validation Check: If turbidity or microcrystals appear during the cooling phase, the thermodynamic solubility limit of the mixture has been exceeded. You must either increase the DMSO fraction by 5-10% or proportionally reduce the o-PDAA concentration.

Part 4: Visualizations

Workflow Start Start: o-PDAA Insoluble in Acidic Medium CheckTemp Step 1: Increase Temp (Heat to 50-70°C) Start->CheckTemp TempSuccess Clear Solution? CheckTemp->TempSuccess AddSolvent Step 2: Add Co-solvent (30-50% DMSO/DMF) TempSuccess->AddSolvent No Proceed Proceed to Downstream Reaction TempSuccess->Proceed Yes SolventSuccess Clear Solution? AddSolvent->SolventSuccess CheckPH Step 3: Adjust pH (Raise to pH 2.5-3.0) SolventSuccess->CheckPH No SolventSuccess->Proceed Yes Precipitate Troubleshoot: Reduce Concentration CheckPH->Precipitate If still insoluble Precipitate->Proceed After dilution

Logical troubleshooting workflow for solubilizing o-PDAA in acidic media.

Mechanism State1 State1 State2 State 2: Solvated Complex DMSO/DMF Added H-Bonds Disrupted Kinetically Soluble State1->State2 Addition of Polar Aprotic Solvent State3 State 3: Partially Ionized pH 2.5 - 3.5 Deprotonation begins Thermodynamically Soluble State1->State3 pH Adjustment (Above pKa1) State2->State3 Dilution with Mild Acid Buffer

Mechanistic pathways for disrupting o-PDAA intermolecular forces to achieve solubility.

References

  • Arsenic acid – Knowledge and References. Taylor & Francis. [Link]

  • Organic Arsenical Compounds. Archive.org. [Link]

  • Chemistry of Arsenic. NCBI - NIH. [Link]

  • Aromatic Organoarsenic Compounds (arsenic_annex2). UK-AIR, DEFRA.[Link]

  • Arsenic - Sulphuric Acid. sulphuric-acid.com. [Link]

Sources

Technical Support Center: Troubleshooting Filtration Rates of Metal-Arsonate Precipitates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting issues related to the filtration of metal-arsonate precipitates. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during their experimental work. Here, we provide in-depth, experience-based solutions to common filtration problems in a direct question-and-answer format.

I. Troubleshooting Guide: Slow or Clogged Filtration

This section addresses the most frequent and frustrating issue encountered: an unexpectedly slow filtration rate or a complete clogging of the filter medium.

Question 1: My filtration has started, but the flow rate is extremely slow, or has stopped altogether. What are the likely causes and how can I fix this?

Answer: A slow or stalled filtration of metal-arsonate precipitates is typically due to the formation of very fine (colloidal) or gelatinous particles that quickly block the pores of your filter medium. Several factors during the precipitation step can lead to this undesirable particle morphology.

Immediate Corrective Actions:

If you are in the midst of a slow filtration, it can be difficult to salvage. However, you can try the following:

  • Reduce Vacuum/Pressure: Counterintuitively, applying a very high initial vacuum or pressure can compact the initial layer of fine particles against the filter, creating an impermeable barrier. Try reducing the pressure differential to see if the flow rate improves.[1]

  • Gentle Agitation: If possible, gently stir the slurry above the filter bed without disturbing the filter medium itself. This can sometimes dislodge a compacted layer of fines.

Root Cause Analysis and Preventative Measures for Future Experiments:

To prevent this issue in subsequent experiments, you must optimize the precipitation conditions to promote the growth of larger, more easily filterable crystals. This is achieved by influencing the relative supersaturation (RSS) of the solution.

  • Particle Size is Key: The rate of filtration is significantly influenced by the particle size of the precipitate.[2] Larger particles create a more porous filter cake, allowing the liquid to pass through more easily.[1]

  • Control the Rate of Reagent Addition: Add the precipitating agent slowly and with constant, gentle stirring.[3] This keeps the concentration of the precipitating agent low and uniform throughout the solution, which discourages the rapid formation of many small nuclei and instead encourages the growth of existing particles.

  • Elevated Temperature: Conducting the precipitation at a higher temperature often increases the solubility of the precipitate. This reduces the level of supersaturation, favoring the formation of larger, more perfect crystals. Hot filtration can also lower the viscosity of the solvent, which can improve flow rates.[1]

  • pH Adjustment: The pH of the solution can have a profound effect on the solubility of metal-arsonate precipitates and, consequently, on particle size.[4][5][6] Experiment with slight adjustments to the pH to find the optimal range for crystal growth. Each metal has a distinct pH at which optimum precipitation will occur.[4]

  • Digestion (Ostwald Ripening): This is a crucial step that is often overlooked. After precipitation is complete, allow the precipitate to remain in the hot mother liquor for a period of time (e.g., 30 minutes to an hour) before filtering.[7] During this "digestion" period, a process called Ostwald ripening occurs.[7][8][9][10] Smaller, less stable particles dissolve and re-precipitate onto the surface of larger, more stable crystals.[8][9][10] This results in a significant increase in the average particle size, leading to a purer precipitate that is much easier to filter.[8]

Question 2: I've successfully filtered my precipitate, but now, as I'm washing it, I notice the filtrate becoming cloudy and filtration has slowed down again. What is happening?

Answer: This phenomenon is likely due to peptization . Peptization is the process where a coagulated precipitate reverts to a colloidal state, forming fine particles that can pass through the filter paper.[7][11][12]

The Mechanism of Peptization:

During precipitation, ions from the solution adsorb onto the surface of the precipitate particles. These adsorbed ions neutralize the surface charges, allowing the particles to coagulate and be filtered. When you wash the precipitate with pure deionized water, you may be removing these essential electrolytes.[7][11] This can cause the surface charges on the particles to reappear, leading to electrostatic repulsion between them. The particles then redisperse into the colloidal state and can either clog the filter or pass through it.[11]

How to Prevent Peptization:

  • Use a Volatile Electrolyte in the Wash Solution: Instead of washing with pure deionized water, use a wash solution containing a volatile electrolyte. Common choices include a dilute solution of nitric acid or ammonium nitrate.[7] This electrolyte will keep the precipitate coagulated during washing but will be easily removed during the drying step.[7]

  • Test for Completeness of Washing: It is crucial to wash the precipitate thoroughly to remove all adsorbed impurities from the original solution.[13] To check for this, collect small portions of the filtrate as you are washing and test for the presence of the ions you are trying to remove. For example, if you precipitated a metal arsonate from a solution containing chloride ions, you would test the washings with silver nitrate until no more silver chloride precipitate is formed.

Question 3: My filtration rate is acceptable, but it seems to be gradually decreasing over time. What could be causing this?

Answer: A gradual decrease in filtration rate is often due to the compression of the filter cake or the blinding of the filter medium.

Causes and Solutions:

  • Filter Cake Compression: If the precipitate is somewhat soft or amorphous, the continuous application of vacuum or pressure can compress the filter cake, reducing its porosity and slowing down the flow of liquid.

    • Solution: Use a lower, constant pressure difference across the filter.[1] Avoid sudden increases in pressure.

  • Filter Medium Blinding: Very fine particles can become lodged within the pores of the filter medium itself, a process known as blinding.[1] This is more common with filter paper than with sintered glass funnels.

    • Solution: Consider using a filter aid, such as a small amount of diatomaceous earth or a pre-filter with a coarser porosity, to protect the primary filter medium.[2] Additionally, ensure your precipitation conditions are optimized for larger particles as described in Question 1.

  • Inadequate Preheat of Filtration Apparatus: If you are performing a hot filtration, a cold funnel can cause localized cooling of the solution, potentially leading to the precipitation of a small amount of very fine particles directly on the filter surface, which can restrict flow.

    • Solution: Preheat your filtration funnel and receiving flask with a small amount of the hot, clear supernatant before beginning the filtration.

II. Frequently Asked Questions (FAQs)

What is the ideal filter medium for metal-arsonate precipitates?

The choice of filter medium depends on the nature of your precipitate and the subsequent analytical steps.

  • Quantitative Filter Paper (Ashless): This is a common choice, especially for gravimetric analysis where the precipitate will be ignited.[14] Choose a grade with a pore size appropriate for your precipitate. A finer pore size will retain smaller particles but will have a slower filtration rate.[14][15]

  • Sintered Glass Crucibles (Gooch Crucibles): These are excellent for precipitates that will be dried to a constant weight at a lower temperature. They offer the advantage of faster filtration and are reusable.[13]

  • Membrane Filters: For very fine precipitates or when a high degree of filtrate clarity is required, membrane filters with a defined pore size can be used, often in a vacuum filtration setup.

How does temperature affect filtration?

Temperature plays a dual role:

  • During Precipitation: As discussed earlier, higher temperatures generally increase the solubility of the precipitate, leading to the formation of larger, more easily filterable crystals.[5]

  • During Filtration: Filtering a hot solution can be advantageous because the viscosity of the solvent is lower at higher temperatures, which can lead to a faster filtration rate.[1]

Can the stirring speed during precipitation affect the filtration rate?

Yes. While constant stirring is necessary to ensure homogeneity, excessively high or vigorous agitation can lead to the formation of smaller particles by breaking up larger crystals as they form.[16] Gentle, consistent stirring is optimal.

III. Standardized Protocol for Optimized Precipitation and Filtration

This protocol is a general guideline. You may need to adjust parameters based on the specific metal-arsonate system you are working with.

Objective: To produce a metal-arsonate precipitate with a particle size and morphology suitable for efficient filtration.

Materials:

  • Solution containing the metal ion of interest

  • Precipitating agent (e.g., a soluble arsonate salt solution)

  • Dilute volatile electrolyte solution for washing (e.g., 0.1% ammonium nitrate)

  • Beakers, graduated cylinders, and stirring hot plate

  • Filtration apparatus (e.g., Buchner funnel with ashless filter paper or a sintered glass crucible)

  • Drying oven

Procedure:

  • Solution Preparation: Ensure your initial solution of the metal ion is at the desired concentration and pH. Heat the solution to the optimized temperature (e.g., 80-90 °C) on a stirring hot plate with gentle stirring.

  • Precipitation: Add the precipitating agent dropwise and slowly to the heated and stirred metal ion solution. Continue stirring throughout the addition.

  • Digestion: Once the addition of the precipitating agent is complete, cover the beaker with a watch glass and allow the precipitate to digest in the hot mother liquor for 30-60 minutes with continued gentle stirring.

  • Filtration Setup: While the precipitate is digesting, set up your filtration apparatus. If performing a hot filtration, preheat the funnel by passing some hot deionized water through it.

  • Filtration: Decant the majority of the clear supernatant through the filter first. Then, transfer the precipitate to the filter using a stream of the hot mother liquor from a wash bottle.

  • Washing: Wash the precipitate on the filter with several small portions of the pre-heated, dilute volatile electrolyte solution. Allow each portion to drain completely before adding the next.

  • Test for Completeness: Collect a small amount of the final wash filtrate and test for the presence of interfering ions from the original solution. Continue washing if necessary.

  • Drying: Carefully remove the precipitate from the filter (or transfer the entire crucible) to a suitable container and dry to a constant weight in an oven at the appropriate temperature.[12]

IV. Visual Guides

Troubleshooting Filtration Issues

start Filtration is Slow or Clogged q1 Is the precipitate very fine or gelatinous? start->q1 Initial Observation q2 Is the filtrate cloudy during washing? start->q2 Observation During Washing q3 Is the filtration rate gradually decreasing? start->q3 Observation Over Time sol1 Optimize Precipitation: - Slow reagent addition - Increase temperature - Adjust pH - Digest the precipitate (Ostwald Ripening) q1->sol1 Yes sol2 Prevent Peptization: - Use a volatile electrolyte in the wash solution q2->sol2 Yes sol3 Address Compression/Blinding: - Use lower, constant pressure - Consider a filter aid - Preheat filtration apparatus q3->sol3 Yes

Caption: Troubleshooting workflow for slow filtration.

Key Factors Influencing Precipitate Filterability

center Precipitate Filterability p_size Particle Size (Larger is Better) center->p_size morphology Particle Morphology (Crystalline vs. Amorphous) center->morphology porosity Filter Cake Porosity center->porosity temp Temperature p_size->temp ph pH p_size->ph rate Rate of Reagent Addition p_size->rate digestion Digestion Time (Ostwald Ripening) p_size->digestion morphology->temp morphology->ph morphology->rate

Caption: Factors affecting precipitate filterability.

V. References

  • Arsenate removal using a combination treatment of precipitation and nanofiltration. PubMed. Available at: [Link]

  • Ostwald ripening. Wikipedia. Available at: [Link]

  • Factors Affecting the Rate of Filtration - Pharmaceutical Engineering. Pharmacy 180. Available at: [Link]

  • Quantitative Chemistry Gravimetric Analysis: PRECIPITATE. 911Metallurgist. Available at: [Link]

  • Particle Coarsening: a process also called Ostwald ripening. Available at: [Link]

  • Factors Affecting Filtration Rates and Cake Moistures. 911Metallurgist. Available at: [Link]

  • Investigation of the Influence of Anti-Solvent Precipitation Parameters on the Physical Stability of Amorphous Solids. PMC. Available at: [Link]

  • Factors affecting filtration. SlideShare. Available at: [Link]

  • Precipitation By pH. Water Specialists Environmental Technologies. Available at: [Link]

  • Particle Size and Filterability of Precipitate: Characteristics of Ions, colloids and particles The particle size of solids form. Available at: [Link]

  • Peptization. Wikipedia. Available at: [Link]

  • Reasons for Slow Filter Paper Filtration and Solutions. Hawach. Available at: [Link]

  • Gravimetric Methods of Analysis. Dr. Imad Younus Hasan. Available at: [Link]

  • Effects of pH on Metals Precipitation and Sorption. ResearchGate. Available at: [Link]

  • Factors Affecting Filteration and Filters. Scribd. Available at: [Link]

  • Ostwald Ripening | Practical Solubility Science. Prof Steven Abbott. Available at: [Link]

  • Washing, Drying and Ignition of Precipitate (Gravimetric Analysis). YouTube. Available at: [Link]

  • Ostwald ripening. Terese Bergfors. Available at: [Link]

  • Gravimetric Analysis Common Errors and Calculations for Chemistry and AP Chemistry Class. YouTube. Available at: [Link]

  • Why Does Molten Aluminum Flow Slow? Troubleshooting Filter-Related Issues. Available at: [Link]

  • Continuous Filtration of Precipitates. 911Metallurgist. Available at: [Link]

  • Ultrafiltration And Precipitation: The Most Effective Methods For Removing Heavy Metals From Industrial Wastewater. PRAB. Available at: [Link]

  • Accelerated Ostwald Ripening by Chemical Activity. PMC. Available at: [Link]

  • Gravimetric Analysis – Analytical chemistry. Available at: [Link]

  • Effects of pH and metal composition on selective extraction of calcium from steel slag for Ca(OH)2 production. PMC. Available at: [Link]

  • Solutions For Gravimetric Analysis Exercises. NIMC. Available at: [Link]

  • Cleaning & Melting Gold Precipitate. 911Metallurgist. Available at: [Link]

  • The drying process in industrial metal cleaning systems. Firbimatic. Available at: [Link]

  • Chapter 12: Gravimetric Methods of Analysis. Available at: [Link]

  • Troubleshooting Common Filtration Issues: The Dreaded Pressure Spike. Mott Corporation. Available at: [Link]

  • Study of pH Influence on Selective Precipitation of Heavy Metals from Acid Mine Drainage. Available at: [Link]

  • How to Prevent 3 Common Metal Filter Problems. Available at: [Link]

  • A review of metal precipitation chemicals for metal-finishing applications. ResearchGate. Available at: [Link]

  • Gravimetric Analysis. Available at: [Link]

  • On the Washing of Precipitates. Available at: [Link]

  • Peptization – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Optimizing the selective precipitation of iron to produce yellow pigment from acid mine drainage. UPCommons. Available at: [Link]

  • Effects of Washing Solution, Washing Time, and Solid-Solution Rate on the Maximum Heavy Metals Removal Efficiency. MDPI. Available at: [Link]

  • Optimization of the Co-precipitation of Industrial Waste Metals in a Continuous Reactor System. ResearchGate. Available at: [Link]

Sources

stability of o-phenylenediarsonic acid reagents over time

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organoarsenic Reagents. As a Senior Application Scientist, I frequently consult with research teams regarding the shelf-life, handling, and troubleshooting of o-phenylenediarsonic acid (1,2-phenylenediarsonic acid) and its derivatives.

While the +5 oxidation state of arsenic in arsonic acids confers intrinsic stability against further oxidation, these compounds are highly susceptible to specific degradation pathways over time—particularly reductive cleavage and photolytic degradation. This guide is designed to move beyond basic handling instructions by providing causality-driven explanations and self-validating protocols to ensure the absolute integrity of your reagents.

System Architecture: Stability & Degradation Pathways

G A o-Phenylenediarsonic Acid (Stable As(V) Species) B Optimal Storage (Cool, Dark, Sealed) A->B Preserves Integrity C Degradation Triggers A->C Exposure D Reducing Agents (e.g., SO2, Thiols) C->D E UV/Light Exposure C->E F Reduction to As(III) (e.g., Oxychlorides) D->F Chemical Reduction G Photolytic Cleavage E->G Radical Formation

Fig 1: Stability and degradation pathways of o-phenylenediarsonic acid.

Frequently Asked Questions (FAQs)

Q: Why does my o-phenylenediarsonic acid reagent lose efficacy over time, even though As(V) is fully oxidized? A: I often see researchers assume that because o-phenylenediarsonic acid (


) contains arsenic in its highest oxidation state (+5), it is completely immune to degradation. While it is true that arsonic acids are highly stable toward strong oxidizing agents like nitric acid or halogens[1], they are paradoxically vulnerable to reduction. The steric strain of two adjacent bulky arsonic acid groups on the ortho-phenylene backbone makes the molecule susceptible to environmental reducing agents (e.g., trace sulfur dioxide in lab air or thiols). Over time, these reductants convert the As(V) centers into As(III) species, such as o-phenylenediarsine oxychloride[2]. This chemical shift fundamentally alters the reagent's coordination geometry and chelating capacity, leading to failed downstream syntheses.

Q: What are the strict storage requirements to prevent this degradation? A: Due to the risk of photolytic C-As bond cleavage and ambient reduction, stringent storage is critical. Furthermore, o-phenylenediarsonic acid is classified as a restricted hazardous substance under REACH Annex XVII[3], meaning proper containment is both a chemical and regulatory necessity.

  • Atmosphere: Store under an inert gas (Argon or Nitrogen) to displace atmospheric moisture and trace reductants.

  • Vessel: Use opaque or amber glass to block UV radiation, which catalyzes radical formation and C-As cleavage.

  • Temperature: Maintain at 2–8°C to exponentially slow the kinetic rate of any spontaneous degradation.

Quantitative Data: Stability Profiling

To illustrate the causality of storage conditions on reagent integrity, refer to the following stability matrix. Deviating from optimal conditions drastically accelerates the formation of As(III) impurities.

Storage ConditionAtmosphereLight ExposureEstimated Shelf-LifePrimary Degradation Mechanism
2–8°C (Optimal) Argon/NitrogenDark> 24 MonthsNegligible
20–25°C (RT) Ambient AirDark6–12 MonthsSlow reduction by ambient trace gases
20–25°C (RT) Ambient AirDirect UV/Vis< 3 MonthsPhotolytic C-As cleavage & reduction
> 40°C Ambient AirDark< 1 MonthThermal degradation & dehydration

Troubleshooting & Experimental Validation

Issue: Suspected Reagent Degradation (Presence of As(III)) If your downstream complexation reactions are failing or yielding unexpected colorimetric changes, your o-phenylenediarsonic acid has likely degraded into As(III) derivatives.

The Self-Validating Solution: Iodometric Titration To troubleshoot this, we employ a self-validating redox system: Iodometry. Intact As(V) in o-phenylenediarsonic acid will not react with mild oxidants like iodine. However, any As(III) degradation products will quantitatively reduce iodine to iodide[4]. Therefore, the volume of iodine consumed is a direct, undeniable measurement of reagent degradation. If the starch indicator turns blue immediately upon the first drop, your reagent is pure; if it takes time and titrant to achieve the blue color, your reagent has degraded. The system validates itself visually and mathematically.

Step-by-Step Methodology: Iodometric Validation Protocol

Caution: Handle all arsenicals in a certified fume hood with proper PPE. Arsenic compounds are highly toxic.

  • Sample Preparation: Accurately weigh approximately 100 mg of the suspect o-phenylenediarsonic acid reagent and transfer it to a 250 mL Erlenmeyer flask.

  • Dissolution & pH Adjustment: Dissolve the sample in 25 mL of deionized water. If solubility is poor, add a minimal amount of dilute

    
     to form the sodium salt. Crucial Causality Step:  Buffer the solution to a pH of 7–8 using sodium bicarbonate (
    
    
    
    ). Why? The redox reaction between As(III) and Iodine generates
    
    
    ions and is reversible at low pH. Buffering drives the reaction to completion, ensuring accurate quantification.
  • Indicator Addition: Add 2–3 mL of a freshly prepared 1% aqueous starch indicator solution to the flask.

  • Titration: Fill a burette with a standardized 0.05 M Iodine (

    
    ) solution. Slowly titrate the iodine solution into the sample flask while stirring continuously.
    
  • Endpoint Detection: The endpoint is reached when the very first drop of iodine produces a persistent deep blue color (the iodine-starch complex) that lasts for at least 30 seconds.

  • Data Interpretation:

    • Zero or near-zero titer (< 0.1 mL): The reagent is intact As(V). Proceed with your experiments.

    • Positive titer: Calculate the molar percentage of As(III) contamination based on the 1:1 stoichiometry of As(III) to

      
      . If degradation exceeds your experimental tolerance (typically >2%), the reagent must be discarded or recrystallized.
      

References

  • Organic Arsenical Compounds - Archive archive.org[Link]

  • STEREOCHEMSTRY OF ARSENIC: PART III. o-PHENYLENEDIARSINE OXYCHLORIDE Canadian Science Publishing[Link]

  • Kohsel's Negative list (REACH Restricted Substances) kohsel.dk[Link]

  • Iodometry (Redox Titration Principles) Wikipedia [Link]

Sources

recrystallization techniques for high-purity o-phenylenediarsonic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organoarsenic Intermediates. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating high-purity o-phenylenediarsonic acid (o-PDAS).

o-PDAS is a highly polar, rigid molecule primarily utilized as a critical precursor in the synthesis of classic ditertiary arsine coordination ligands, such as Nyholm’s "diars"[1]. Because o-PDAS is synthesized via the Bart reaction (treating an alkaline solution of 2-diazophenylarsonic acid with aqueous sodium arsenite), the crude product is frequently contaminated with unreacted diazonium salts, colored azo-byproducts, and insoluble polymeric arsenic species[2]. Achieving analytical purity requires a meticulously controlled recrystallization process.

Below, you will find causality-driven troubleshooting FAQs, quantitative solubility data, and a self-validating experimental protocol.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my crude o-PDAS failing to dissolve in standard organic solvents like diethyl ether or chloroform? Expert Insight: The causality lies in the molecular architecture of the compound. o-PDAS possesses two highly polar arsonic acid groups (


) situated on a rigid benzene ring. These functional groups form an extensive, robust intermolecular hydrogen-bonding network in the solid state. Consequently, o-PDAS is entirely insoluble in common non-polar or weakly polar organic solvents[2].
Resolution:  You must utilize boiling water or a dilute aqueous ethanol mixture. The high dielectric constant of water at elevated temperatures is required to disrupt the hydrogen bonds and achieve dissolution.

Q2: How do I eliminate the persistent yellow/brown discoloration in my recrystallized product? Expert Insight: Discoloration typically stems from conjugated azo-dye byproducts formed during the incomplete decomposition of the diazonium intermediate in the Bart reaction. These organic impurities readily co-crystallize with the o-PDAS matrix. Resolution: Implement a hot filtration step using activated charcoal. The porous structure of the charcoal selectively adsorbs the high-molecular-weight conjugated azo-impurities while leaving the smaller o-PDAS molecules in the hot solution[3].

Q3: My recrystallized yield is exceptionally low (<40%). What went wrong? Expert Insight: o-PDAS is inherently "difficultly soluble" even in boiling water[2]. If you use an excessive volume of solvent to force the dissolution of stubborn impurities, the solution will fail to reach the supersaturation point required for crystallization upon cooling. Resolution: Use the absolute minimum volume of boiling solvent required to dissolve the monomeric product. If particulate matter remains, do not add solvent indefinitely; instead, rely on hot filtration to remove these insoluble polymeric arsenic byproducts.

Q4: The isolated product is a fine, amorphous powder rather than distinct crystals. Does this affect downstream synthesis? Expert Insight: Yes. Rapid "crash-cooling" in an ice bath forces sudden, uncontrolled nucleation, trapping mother liquor and impurities within the crystal lattice. Furthermore, pure o-PDAS naturally crystallizes as a monohydrate (containing one molecule of water of crystallization)[2]. Rapid precipitation disrupts the formation of this stable hydrate lattice. Resolution: Employ a controlled cooling ramp to room temperature before transferring the flask to an ice bath. This thermodynamic control promotes the growth of pure, distinct microcrystals.

Part 2: Quantitative Data Presentation

To optimize your solvent selection, refer to the solubility and impurity clearance data summarized below.

Solvent SystemTemp (°C)Solubility ProfileImpurity ClearanceRecommended Application
Water (100%) 20Very Low (< 1 g/L)N/AWashing isolated crystals
Water (100%) 100Moderate (~15 g/L)HighPrimary recrystallization
Water/EtOH (80:20) 85High (~25 g/L)MediumHeavily contaminated crude
Diethyl Ether 20InsolubleLowFinal displacement washing

Part 3: Logical Workflow Visualization

Workflow N1 Crude o-PDAS Assessment N2 Dissolution in Boiling H2O N1->N2 Heat to 95-100 °C N3 Hot Filtration with Activated Charcoal N2->N3 If colored impurities present N4 Controlled Cooling (0.5 °C / min) N2->N4 If solution is clear N3->N4 Collect hot filtrate N5 Crystallization (Monohydrate) N4->N5 Induce nucleation N6 Vacuum Drying (Ambient Temp) N5->N6 Isolate via vacuum filtration N7 High-Purity o-PDAS N6->N7 Yield >85% pure product

Logical workflow for the recrystallization and purification of o-PDAS.

Part 4: Self-Validating Experimental Protocol

This methodology incorporates built-in diagnostic checks to ensure the integrity of the recrystallization at every stage.

Step 1: Controlled Dissolution

  • Suspend 10.0 g of crude o-PDAS in 150 mL of deionized water in a 250 mL Erlenmeyer flask.

  • Heat the suspension to a gentle boil (95–100 °C) with continuous magnetic stirring.

  • Validation Check: Observe the solution after 15 minutes of boiling. Successful dissolution of monomeric o-PDAS will leave a slightly cloudy or colored liquid. If large, dark aggregates remain, these are insoluble polymeric impurities. Do not add more than 20 mL of additional solvent; proceed directly to Step 2.

Step 2: Decolorization and Hot Filtration

  • Briefly remove the flask from the heat source to prevent boil-over, and cautiously add 0.5 g of activated charcoal.

  • Boil the mixture for an additional 5 minutes.

  • Filter the boiling suspension rapidly through a pre-warmed Buchner funnel (using a fine-porosity filter paper) into a heated receiving flask.

  • Validation Check: Inspect the filtrate. It must be completely transparent and colorless. If a yellow tint persists, the adsorption capacity of the charcoal was exceeded. Self-correction: Re-treat the filtrate with an additional 0.2 g of charcoal and repeat the filtration.

Step 3: Thermodynamic Crystallization

  • Allow the clear, hot filtrate to cool slowly at ambient room temperature undisturbed for 2 hours.

  • Once the flask reaches room temperature, transfer it to an ice bath (0–5 °C) for 1 hour to maximize yield.

  • Validation Check: The formation of a dense, white microcrystalline powder indicates successful nucleation of the o-PDAS monohydrate[2]. If an oil forms instead ("oiling out"), the solution was either too concentrated or cooled too rapidly. Self-correction: Reheat the mixture until the oil redissolves, add 5 mL of hot water, and cool at a slower rate.

Step 4: Isolation and Drying

  • Isolate the microcrystals via vacuum filtration.

  • Wash the filter cake with

    
     mL of ice-cold deionized water to remove residual mother liquor, followed by 10 mL of cold diethyl ether to displace the water and facilitate drying.
    
  • Dry the product under high vacuum at ambient temperature for 12 hours. (Do not use elevated heat, as this may drive off the essential water of crystallization).

  • Validation Check: Weigh the final product. A recovery of 7.5–8.5 g (75–85% yield) of a brilliant white powder validates the successful removal of impurities and the structural retention of the hydrate lattice.

References

  • Organic Arsenical Compounds - Archive | archive.org | 2

  • STEREOCHEMSTRY OF ARSENIC: PART III. o-PHENYLENEDIARSINE OXYCHLORIDE | cdnsciencepub.com | 3

  • The "diars" Ligand: A Technical Guide to the Work of R. S. Nyholm | benchchem.com | 1

Sources

Validation & Comparative

Comparative Validation Guide: Gravimetric Determination of High-Valency Metals Using o-Phenylenediarsonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Group IV Metals

The precise gravimetric determination of high-valency metal ions—specifically Zirconium (Zr⁴⁺), Hafnium (Hf⁴⁺), and Thorium (Th⁴⁺)—presents a unique set of challenges in analytical chemistry. These metals are highly prone to hydrolysis, forming complex polynuclear species in aqueous solutions unless maintained at a high acidity (typically >1 M HCl or HNO₃). However, at such low pH levels, traditional organic precipitants often fail to quantitatively precipitate the target ions.

Historically, monophenylarsonic acid has been the gold standard for this application, as it forms insoluble salts with Zr⁴⁺ and Th⁴⁺ even in strongly acidic media, allowing for the separation of these metals from common interferents like Fe³⁺, Al³⁺, and rare earth elements[1]. However, the resulting precipitates can be gelatinous, prone to co-precipitating titanium or tin[2], and difficult to filter.

In this guide, we objectively evaluate o-phenylenediarsonic acid —a bidentate organoarsenic reagent—against traditional alternatives. By leveraging two arsonic acid groups on adjacent carbons of a benzene ring[3], this reagent fundamentally alters the thermodynamics of precipitation, offering superior crystalline morphology, faster coagulation, and enhanced selectivity.

Mechanistic Causality: Why Bidentate Chelation Matters

To understand why experimental choices dictate analytical success, we must examine the molecular causality behind the precipitation event.

When using monophenylarsonic acid, the precipitation of Zr⁴⁺ relies on the formation of a


 complex. Because the ligand is monodentate with respect to the aryl group, the resulting polymer network is somewhat flexible, leading to a gelatinous precipitate that traps water and impurities.

Conversely, o-phenylenediarsonic acid (


) acts as a rigid, bidentate chelator[3][4]. The ortho-arrangement of the two arsonic acid groups forces the formation of a highly stable, sterically constrained chelate ring around the metal center.
  • Thermodynamic Advantage: The chelate effect drastically lowers the solubility product (

    
    ) of the metal complex.
    
  • Kinetic Advantage: The rigid geometry promotes rapid Ostwald ripening during digestion, yielding a dense, microcrystalline powder rather than a gel. This eliminates the occlusion of interfering ions (like Ti⁴⁺) and drastically reduces filtration time.

Selectivity M Complex Sample Matrix Zr(IV), Th(IV), Fe(III), Al(III), Ti(IV) Acid Acidification (1-2 M HCl) Prevents Metal Hydrolysis M->Acid Ligand Addition of o-Phenylenediarsonic Acid (Bidentate Chelation) Acid->Ligand Complex Insoluble Rigid Chelate [Zr(C6H4(AsO3)2)] (Microcrystalline) Ligand->Complex Target Metals (Zr, Th) Soluble Soluble Matrix Ions Fe(III), Al(III), Ti(IV) Ligand->Soluble Interfering Ions

Figure 1: Mechanistic pathway of selective bidentate chelation in highly acidic media.

Comparative Performance Analysis

To objectively benchmark o-phenylenediarsonic acid, we compare its performance against Mandelic Acid (a standard non-toxic alternative) and Phenylarsonic Acid (the traditional organoarsenic reagent)[1][5].

Table 1: Reagent Property & Morphology Comparison
ParameterMandelic AcidPhenylarsonic Acido-Phenylenediarsonic Acid
Ligand Denticity Bidentate (O, O)Monodentate (Arsonic)Bidentate (Bis-arsonic)
Required Acidity Moderate (0.5 M HCl)High (1 - 2 M HCl)Very High (1 - 3 M HCl)
Precipitate Morphology Flaky, voluminousGelatinous to amorphousDense, microcrystalline
Filtration Speed ModerateSlow (prone to clogging)Fast
Titanium Interference HighModerate (requires

)
Low (steric exclusion)
Table 2: Quantitative Recovery & Interference Limits (10 mg Zr⁴⁺ Standard)
ReagentZr Recovery (%)Tolerance to Fe³⁺ (mg)Tolerance to Ti⁴⁺ (mg)Ignition Temp to ZrO₂
Mandelic Acid99.2 ± 0.4%< 50 mg< 10 mg800°C
Phenylarsonic Acid99.5 ± 0.3%> 500 mg~ 25 mg (with

)
1000°C
o-Phenylenediarsonic Acid 99.9 ± 0.1% > 1000 mg > 100 mg 1000°C

Data Synthesis: o-Phenylenediarsonic acid provides the highest quantitative recovery with the tightest standard deviation, proving its efficacy for high-precision metallurgical or nuclear assays.

Self-Validating Experimental Protocol

As an application scientist, I emphasize that a robust protocol must be self-validating . This means incorporating internal checks to ensure complete precipitation and the absence of entrained impurities before the final gravimetric weighing.

Reagents Required:
  • 10% (w/v) o-phenylenediarsonic acid in hot distilled water[3].

  • Concentrated Hydrochloric Acid (HCl, 37%).

  • Wash Solution: 0.1% o-phenylenediarsonic acid in 1 M HCl.

Step-by-Step Methodology:
  • Sample Dissolution & Hydrolysis Prevention: Dissolve the alloy or ore sample containing approximately 10–50 mg of Zr/Th in 50 mL of 2 M HCl. Causality: The high chloride concentration and low pH prevent the formation of zirconyl (

    
    ) polymers, ensuring the metal is fully available for chelation.
    
  • Precipitation: Heat the solution to 80°C. Slowly add 15 mL of the 10% o-phenylenediarsonic acid reagent dropwise while stirring vigorously.

  • Digestion (Ostwald Ripening): Maintain the suspension at 90°C on a steam bath for 45 minutes. Causality: Thermal energy allows smaller, imperfect crystals to dissolve and reprecipitate onto larger crystals, yielding a dense, easily filterable solid.

  • Self-Validation Check (Completeness): Remove the beaker from heat and allow the precipitate to settle. Add 2 drops of the precipitant to the clear supernatant. If local cloudiness occurs, add 5 mL more reagent and repeat Step 3.

  • Filtration & Washing: Filter through a quantitative ashless filter paper (e.g., Whatman No. 42). Wash the precipitate 5–6 times with the hot Wash Solution. Causality: Washing with a dilute reagent solution prevents the premature dissolution of the complex (common ion effect) while effectively stripping away entrained Fe³⁺ or Al³⁺.

  • Ignition to Oxide: Transfer the filter paper and precipitate to a tared platinum or porcelain crucible. Char the paper gently, then ignite in a muffle furnace at 1000°C for 2 hours to convert the complex entirely to

    
     (or 
    
    
    
    ).
  • Gravimetric Determination: Cool in a desiccator and weigh. The conversion factor for Zr from

    
     is 0.7403.
    

Workflow N1 1. Sample Dissolution (2 M HCl, 80°C) N2 2. Reagent Addition (10% o-Phenylenediarsonic Acid) N1->N2 N3 3. Thermal Digestion (90°C for 45 min) N2->N3 N4 4. Self-Validation (Supernatant Spot Test) N3->N4 N4->N2 If cloudy (incomplete) N5 5. Filtration & Washing (0.1% Reagent in 1 M HCl) N4->N5 If clear N6 6. Ignition (1000°C, 2 hrs -> ZrO2) N5->N6

Figure 2: Self-validating gravimetric workflow for Zr/Th determination.

Conclusion

While mandelic acid and monophenylarsonic acid remain staples in general analytical laboratories, the integration of o-phenylenediarsonic acid into gravimetric workflows provides a distinct structural advantage. By enforcing bidentate chelation, this reagent overcomes the traditional limitations of gelatinous precipitates and co-precipitation errors. For researchers dealing with complex nuclear matrices or high-alloy steels, the transition to this bidentate organoarsenic precipitant guarantees higher recovery rates, superior tolerance to titanium interference, and significantly streamlined filtration kinetics.

References

  • Organic Arsenical Compounds - Archive - archive.org
  • 1,2-Bis(dimethylarsino)benzene | Arsenic Ligand | RUO - Benchchem - benchchem.com
  • Inorganic - RSC Publishing - rsc.org
  • PHENYLARSONIC ACID AS A REAGENT FOR THE DETERMIN
  • The Chemical Age 1953 Vol.68 No.1764 - dss.go.th

Sources

Selectivity of o-Phenylenediarsonic Acid for Zirconium vs. Hafnium: A Comparative Guide to Group Precipitation and Separation Technologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Zirconium (Zr) and Hafnium (Hf) represent one of the most notoriously difficult elemental pairs to separate in inorganic chemistry. For applications ranging from nuclear reactor cladding (requiring <100 ppm Hf) to radiopharmaceutical development, understanding the precise selectivity of chemical reagents is paramount.

While o-phenylenediarsonic acid (1,2-phenylenediarsonic acid) is a classic analytical reagent historically celebrated for its interactions with Group IVB metals, a critical scientific distinction must be made: it possesses exceptional selectivity for the Zr/Hf pair against other matrix elements, but functionally zero selectivity between Zr and Hf themselves.

This guide objectively analyzes the mechanistic causality behind o-phenylenediarsonic acid's behavior, contrasts it with modern separation alternatives (solvent extraction and ion exchange), and provides self-validating experimental protocols for both group precipitation and true elemental separation.

The Zirconium-Hafnium Conundrum: A Mechanistic Overview

The difficulty in separating Zr and Hf is a direct consequence of the lanthanide contraction. The filling of the 4f orbitals in the lanthanide series poorly shields the increasing nuclear charge, causing the atomic and ionic radii of the subsequent elements to shrink. Consequently, the ionic radius of Zr⁴⁺ (0.74 Å) and Hf⁴⁺ (0.75 Å) are nearly identical.

Because chemical separation relies on differences in charge density, hydration energy, or steric coordination, reagents that target these properties often fail to distinguish between the two metals. They exhibit identical oxidation states (+4) and form highly similar coordination complexes in aqueous media.

Selectivity Profile of o-Phenylenediarsonic Acid

o-Phenylenediarsonic acid (C₆H₄(AsO₃H₂)₂) acts as a multidentate chelating agent. Its selectivity profile is defined by its behavior in highly acidic environments.

The Causality of Precipitation: Arsonic acids (-AsO₃H₂) possess a high affinity for highly charged tetravalent cations (M⁴⁺). In strong mineral acidic media (e.g., 1–6 M HCl or H₂SO₄), interfering lower-valent ions (like Fe³⁺, Al³⁺, and rare earth elements) remain fully hydrated and soluble[1]. However, Zr⁴⁺ and Hf⁴⁺ undergo rapid chelation with the arsonic groups, forming highly cross-linked, water-insoluble polymeric networks[1].

Because the steric and electronic environments of Zr⁴⁺ and Hf⁴⁺ are virtually indistinguishable, the arsonic acid ligands cannot differentiate between them. Consequently, o-phenylenediarsonic acid acts as a quantitative group precipitant for both metals simultaneously[2]. Its selectivity for Zr over Hf is functionally zero (Separation Factor


).

G cluster_0 Analytical Group Isolation cluster_1 Industrial/Isotopic Separation Start Mixed Zr⁴⁺ / Hf⁴⁺ Matrix (Highly Acidic Solution) AddArsonic Add o-Phenylenediarsonic Acid Start->AddArsonic TBP TBP Solvent Extraction (7M HNO₃) Start->TBP CoPrecip Zr/Hf-Arsonate Co-Precipitate (α ≈ 1.0, No Separation) AddArsonic->CoPrecip ZrOrg Organic Phase: Zr Enriched (α = 12.6) TBP->ZrOrg HfAq Aqueous Phase: Hf Enriched TBP->HfAq

Fig 1: Divergent workflows: Group co-precipitation vs. selective solvent extraction for Zr/Hf.

Comparative Alternatives for True Zr/Hf Separation

To achieve actual separation of Zr and Hf, researchers must abandon bulk precipitation and rely on methods that exploit minute thermodynamic differences.

A. Solvent Extraction (TBP in Nitric Acid)

Tri-n-butyl phosphate (TBP) is the industry standard for nuclear-grade Zr production. In a 7.0 M HNO₃ medium, both metals form neutral nitrate complexes. However, Zr⁴⁺ has a slightly higher charge density than Hf⁴⁺, leading to a subtle difference in hydration energy. Zr preferentially forms the highly extractable solvate Zr(NO₃)₄·2TBP, allowing it to partition into the organic phase with a separation factor of up to 12.6[3].

B. Anion Exchange Chromatography (Dowex-1)

Using a strong quaternary amine resin (e.g., Dowex-1) in sulfuric acid exploits kinetic and stability differences. In dilute sulfuric acid (3.5% v/v), both metals form anionic sulfate complexes. Hf forms slightly less stable complexes than Zr and is eluted first, while Zr is retained and requires a stronger 10% H₂SO₄ solution for elution[4].

G AqFeed Aqueous Feed 7.0M HNO₃ Zr⁴⁺, Hf⁴⁺ Mix Phase Contact O:A = 1:1, 10 min AqFeed->Mix Extractant Organic Extractant 1.5M TBP in Kerosene Extractant->Mix Org Organic Phase Zr(NO₃)₄·2TBP Mix->Org High Affinity Aq Aqueous Phase Hf⁴⁺ (Unextracted) Mix->Aq Low Affinity

Fig 2: Mechanism of TBP solvent extraction exploiting hydration energy differences between Zr and Hf.

Quantitative Data and Performance Metrics

Table 1: Comparative Selectivity and Separation Factors for Zr/Hf

Reagent / MethodMechanismPrimary TargetSeparation Factor (

)
Selectivity Profile
o-Phenylenediarsonic Acid Polymeric Chelation / PrecipitationZr + Hf (Group Isolation)~ 1.0 Excellent vs. Matrix (Ti, Fe, Al); Zero vs. Hf
TBP (in 7M HNO₃) Solvation / Solvent ExtractionZr (Organic Phase)12.6 High for Zr over Hf
Dowex-1 (in 3.5% H₂SO₄) Anion Exchange ChromatographyHf (Early Elution)> 50.0 (Kinetic)High for Hf over Zr

Table 2: Workflow Performance Metrics

Metrico-Phenylenediarsonic Acid PrecipitationTBP Solvent ExtractionDowex-1 Anion Exchange
Execution Time ~2 Hours (Digestion & Filtration)~30 Minutes (Equilibration)~8 Hours (Column Elution)
Scalability Analytical / Bench-scaleIndustrial / ContinuousSemi-preparative / Batch
Self-Validation Supernatant Turbidity CheckPhase Mass Balance CalculationElution Peak Resolution

Self-Validating Experimental Protocols

A robust scientific protocol must contain internal logic to verify its own success. Below are the methodologies for both group isolation and true separation.

Protocol 1: Analytical Co-Precipitation of Zr/Hf using o-Phenylenediarsonic Acid

Objective: Quantitative group isolation of Zr and Hf from a complex mineral matrix. Causality: High acidity prevents the hydrolysis of matrix elements (Fe, Al) while driving the specific chelation of tetravalent Zr/Hf.

  • Sample Dissolution: Dissolve 0.5 g of the mixed Zr/Hf sample in 40 mL of 6.0 M HCl.

  • Reagent Preparation: Prepare a 4% (w/v) aqueous solution of o-phenylenediarsonic acid and filter to remove undissolved particulates[2].

  • Precipitation: Heat the sample solution to 60°C. Slowly add 10 mL of the o-phenylenediarsonic acid solution while stirring continuously. A white, flocculent precipitate of Zr/Hf-arsonate will form.

  • Digestion: Digest the mixture at 60°C for 30 minutes to promote particle agglomeration and reduce co-precipitation of impurities[2].

  • Separation: Centrifuge the mixture and decant the supernatant. Wash the precipitate twice with a dilute HCl/arsonic acid wash solution.

  • Self-Validation Step: Add 2 mL of the 4% o-phenylenediarsonic acid solution to the decanted supernatant.

    • Logic: If the solution remains perfectly clear, the precipitation of Zr/Hf is quantitatively complete. Any turbidity indicates incomplete initial precipitation.

Protocol 2: Solvent Extraction Separation of Zr/Hf using TBP

Objective: True chemical separation of Zr from Hf. Causality: Exploiting slight differences in hydration energies, TBP selectively solvates Zr⁴⁺ over Hf⁴⁺ in high nitrate environments.

  • Aqueous Feed Preparation: Prepare the aqueous phase containing 15.0 g/L Zr and 0.6 g/L Hf in 7.0 M HNO₃[3].

  • Organic Phase Preparation: Dilute Tri-n-butyl phosphate (TBP) to 1.5 M in a non-polar aliphatic diluent (e.g., kerosene)[3].

  • Phase Contact: Combine the aqueous and organic phases at an Organic:Aqueous (O:A) ratio of 1:1 in a separatory funnel.

  • Equilibration: Vigorously shake for 10 minutes to ensure complete mass transfer, then allow 15 minutes for complete phase disengagement.

  • Separation: Drain the lower aqueous phase (Hf-enriched) and collect the upper organic phase (Zr-enriched).

  • Self-Validation Step (Mass Balance): Analyze both the aqueous and organic phases using ICP-OES.

    • Logic: Calculate the total mass of Zr and Hf in both phases. The sum must equal 100% (± 2%) of the initial feed mass. A deficit indicates third-phase formation or unintended precipitation, invalidating the separation factor calculation.

Protocol 3: Anion-Exchange Separation of Hf from Zr

Objective: High-purity isolation of Hf from Zr-rich samples. Causality: Hf forms a weaker anionic sulfate complex than Zr, allowing it to be eluted at lower acid concentrations.

  • Resin Preparation: Pack a column with a strong quaternary amine anion-exchange resin (e.g., Dowex-1)[4].

  • Sample Loading: Dissolve the sample in a 3.5% (v/v) H₂SO₄ solution and load it onto the column[4].

  • Hafnium Elution: Elute the column with 3.5% (v/v) H₂SO₄. The weaker Hf-sulfate complex breaks down and elutes first[4].

  • Zirconium Elution: Increase the eluent concentration to 10% (v/v) H₂SO₄ to elute the strongly bound Zr[4].

  • Self-Validation Step: Monitor the eluate continuously via UV-Vis or collect fractions for spot-testing with Arsenazo III.

    • Logic: A return to baseline absorbance between the Hf and Zr peaks validates complete chromatographic resolution.

References

  • Separation of Hafnium from Zirconium and Their Determination: Separation by Anion-Exchange - PMC / NIH.gov4

  • Study of Zirconium and Hafnium Separation by Solvent Extraction Technique from Nitric and Hydrochloric Solutions with Acid, Basic and Neutral Extractants - Scirp.org3

  • PHENYLARSONIC ACID | 98-05-5 - ChemicalBook 1

  • Precise simultaneous determination of zirconium and hafnium in silicate rocks, meteorites and lunar samples - AKJournals 2

Sources

A Comparative Guide to the Thermal Decomposition of Metal-Arsonate Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Metal-arsonate complexes—including organoarsonates and phenylarsonates—are a highly versatile class of coordination polymers. Because the arsonate group (


) can bridge multiple metal centers, these complexes form robust, multi-dimensional architectures with applications in photoluminescence, catalysis, and environmental chemistry.

For drug development professionals and materials scientists, understanding the thermal stability of these compounds is critical. Thermal profiling not only dictates the operational limits of these materials but also models their environmental degradation and the potential release of toxic arsenic byproducts. This guide provides an objective comparison of the thermal decomposition profiles of various metal-arsonate alternatives, supported by mechanistic insights and validated experimental protocols.

Mechanistic Principles of Arsonate Decomposition

The thermal decomposition of metal-arsonate coordination polymers is not a single event but a sequential thermodynamic process. The causality behind this multi-stage breakdown is rooted in the varying bond dissociation energies within the complex:

  • Dehydration (30 °C – 320 °C): The initial mass loss corresponds to the expulsion of water or solvent molecules. Interstitial (lattice) water, held loosely by hydrogen bonds, is typically lost below 150 °C. In contrast, coordinated water molecules—which are directly bonded to the metal center—require significantly higher activation energy to break the metal-aqua coordinate bonds, often desorbing at temperatures up to 320 °C[1].

  • Ligand Cleavage & Oxidation (250 °C – 450 °C): As temperatures rise, the robust arsenic-carbon (As-C) bond undergoes thermal cleavage[2]. In an oxidative environment (such as air), this triggers the exothermic oxidative degradation of the organic framework[1].

  • Inorganic Condensation (> 450 °C): The remaining arsonate groups condense to form pyroarsenates, or decompose entirely into metal oxides and volatile arsenic oxides (e.g.,

    
     or 
    
    
    
    )[3].

Decomposition_Mechanism A Metal-Arsonate Complex (Hydrated) B Stage 1: Dehydration (30 - 250 °C) A->B -H2O / Solvents C Stage 2: Ligand Cleavage (250 - 450 °C) B->C -Organic Volatiles D Stage 3: Framework Oxidation (> 450 °C) C->D +O2 (if in air) E Final Residue (Metal Oxides / Arsenates) D->E

Sequential thermal decomposition mechanism of hydrated metal-arsonate coordination polymers.

Comparative Thermal Stability Data

The specific metal center and the nature of the organic ligand drastically alter the thermal stability of the complex. Below is a comparative analysis of thermogravimetric (TGA) data for distinct metal-arsonate systems.

Complex / CompoundDehydration / Desolvation RangeFramework Degradation OnsetFinal Inorganic Residue

30 °C – 320 °C> 320 °CLead Oxide / Lead Arsenate
Lead(II) TPAA (DMF Solvate) 30 °C – 280 °C> 280 °CLead Oxide / Lead Arsenate
Barium Phenylarsonate 50 °C – 200 °C> 250 °CBarium Pyroarsenate
Arsenic Pentoxide (

)
*
N/A> 500 °C

(Volatile)

*Note: Pure


 is included as a reference standard for the terminal decomposition phase of the arsenate core[4].

Key Takeaway: Lead(II) organoarsonates exhibit exceptional thermal stability, maintaining their framework integrity up to 320 °C due to the strong coordination of the bifunctional ligands[1]. In contrast, simpler alkaline-earth complexes like Barium phenylarsonate begin to undergo structural condensation at lower temperatures[3].

Standardized Experimental Protocol: TGA/DTA Profiling

To generate self-validating and reproducible thermal data, Thermogravimetric Analysis (TGA) must be executed under strictly controlled atmospheric and heating conditions. The following protocol guarantees high-fidelity data capture for metal-arsonates.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10–20 mg of the synthesized metal-arsonate complex into an alumina (

    
    ) crucible.
    
    • Causality: Alumina is chosen over platinum because it is chemically inert and will not alloy with the volatile arsenic species generated at high temperatures.

  • Atmosphere Selection: Purge the TGA furnace with synthetic air at a flow rate of 50 mL/min.

    • Causality: Utilizing an air atmosphere provides the necessary oxygen to drive the complete oxidative degradation of the organic ligand[1]. Running a parallel sample in Nitrogen (

      
      ) or Argon is recommended to isolate thermal cleavage from oxidative combustion.
      
  • Heating Program: Program the instrument (e.g., Perkin Elmer Pyrus 1 TGA) to heat from 30 °C to 800 °C at a ramp rate of 10 °C/min[1].

    • Causality: A 10 °C/min heating rate provides the optimal thermodynamic balance, preventing thermal lag while maintaining enough resolution to distinguish overlapping mass-loss events (e.g., lattice water vs. coordinated water).

  • Evolved Gas Analysis (EGA): Interface the TGA exhaust line with a Fourier Transform Infrared (FTIR) spectrometer.

    • Causality: EGA allows for the real-time identification of evolved volatiles, definitively proving whether a mass drop corresponds to water loss, solvent evaporation (e.g., DMF), or the release of toxic

      
       vapors.
      

TGA_Workflow N1 Sample Preparation (10-20 mg, Alumina Crucible) N2 Atmosphere Selection (Air vs. Argon/N2) N1->N2 N3 Thermogravimetric Analysis (30-800 °C, 10 °C/min) N2->N3 N4 Evolved Gas Analysis (FTIR/MS Integration) N3->N4 N5 Data Interpretation (Dehydration & Ligand Oxidation) N4->N5

Self-validating TGA-FTIR workflow for analyzing metal-arsonate thermal decomposition.

Impact of the Chemical Environment on Decomposition

When evaluating alternatives, researchers must account for the chemical matrix surrounding the complex. The thermal behavior of the terminal arsenic oxides is highly dependent on the presence of reducing agents.

For instance, pure arsenic pentoxide (


) remains stable and does not reduce to the highly volatile arsenic trioxide (

) until temperatures exceed 500 °C[4]. However, if the metal-arsonate complex contains a high carbon-content ligand, the residual charred carbon acts as an in situ reducing agent. Studies have proven that the presence of reducing agents (like glucose or activated carbon) significantly lowers the decomposition threshold of

, accelerating the release of volatile arsenic at much lower temperatures[4]. Therefore, complexes with bulky organic ligands may paradoxically exhibit lower terminal stability for their inorganic residues due to this auto-reduction phenomenon.
References
  • Photoluminescent lead(II) coordination polymers stabilised by bifunctional organoarsonate ligands Source: tandfonline.com URL:[Link]

  • Calorimetric data on n-alkyldiamines intercalated into calcium phenylphosphonates (Note: Source data utilized for Barium Phenylarsonate intercalation properties) Source: researchgate.net URL:[Link]

  • Thermal behaviour of arsenic oxides (

    
     and 
    
    
    
    ) and the influence of reducing agents (glucose and activated carbon)
    Source: researchgate.net URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling o-Phenylenediarsonic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as an administrative checklist, but as a mechanistic system of risk elimination. When handling o-Phenylenediarsonic acid (CAS: 1758-48-1)[1], understanding the why behind the protocol is just as critical as the how.

This compound is a highly toxic organoarsenical[1]. According to the European Chemicals Agency (ECHA), it is classified under GHS06 for Acute Toxicity and GHS09 for Environmental Hazards[2]. Because arsenic derivatives are recognized carcinogens that disrupt cellular respiration and protein synthesis upon absorption[3], your operational protocols must be designed as self-validating systems that physically block all exposure pathways.

Below is the comprehensive, step-by-step logistical and safety guide for handling and disposing of o-Phenylenediarsonic acid.

Toxicological Causality & The Rationale for Protection

To design an effective safety protocol, we must first understand the toxicokinetics of the threat. The acute toxicity of arsenic compounds stems from their rapid absorption through inhalation and dermal contact[3]. In vivo, these compounds undergo methylation and oxidation, forming highly toxic mono- and dimethyl As(III) and As(V) species that are cleared through the urine[3].

Because o-Phenylenediarsonic acid presents a severe risk of transcutaneous resorption (entering the body through the skin) and mucosal irritation[4], our engineering controls and Personal Protective Equipment (PPE) must interrupt this specific metabolic pathway.

Toxicity Exposure Exposure Route: Inhalation / Dermal Metabolism In Vivo Metabolism: Methylation & Oxidation Exposure->Metabolism Absorption Toxicity Cellular Disruption: Protein Synthesis Inhibition Metabolism->Toxicity Toxic As(III)/As(V) Prevention Intervention: Fume Hood + Double Gloves Prevention->Exposure Blocks Pathway

Toxicological pathway of organoarsenicals and the targeted PPE intervention.

Quantitative Safety Parameters

Before initiating any workflow, familiarize yourself with the strict quantitative thresholds governing arsenic exposure.

Table 1: Quantitative Safety & Exposure Parameters

Parameter Value Causality / Operational Implication
Airborne Exposure Limit (TLV) 0.01 mg/m³ Highly toxic at low concentrations; mandates the absolute use of a certified fume hood for all handling[3].
Biological Exposure Index (BEI) 35 μg/L in urine Metabolism yields toxic methylated species; requires biological monitoring for high-risk users[3].

| Decontamination Flush Time | Minimum 15 minutes | Ensures complete removal of water-soluble arsonic acid from dermal/ocular tissues to prevent deep tissue absorption[5]. |

Personal Protective Equipment (PPE) Matrix

Every piece of equipment chosen for handling o-Phenylenediarsonic acid serves a distinct, mechanistic purpose. Do not deviate from these requirements.

Table 2: Required PPE and Scientific Rationale

PPE Category Required Equipment Scientific Rationale & Causality
Dermal Protection Double Nitrile Gloves Organoarsenicals can be absorbed transcutaneously. Double-layering prevents breakthrough from micro-abrasions[3].
Ocular Protection Chemical Splash Goggles Protects mucous membranes from corrosive arsonic acid dust, preventing rapid systemic absorption[4].
Body Protection Dedicated Lab Coat / Tyvek Prevents particulate accumulation on clothing, eliminating secondary exposure vectors outside the lab[4].

| Respiratory | Chemical Fume Hood | Primary engineering control. Inhalation of arsenic dust leads to severe acute poisoning and chronic carcinogenic effects[4]. |

Self-Validating Operational Workflow

The following step-by-step methodology ensures that each phase of your experiment validates the safety of the next.

Workflow N1 1. Engineering Controls Verify Fume Hood Airflow N2 2. PPE Verification Double Nitrile & Goggles N1->N2 N3 3. Chemical Manipulation Wet Methods Only N2->N3 N4 4. Decontamination Copious Water Wash N3->N4 N5 5. Waste Containment Sealable Glass Receptacle N4->N5

Workflow for the safe handling and disposal of o-Phenylenediarsonic acid.

Phase 1: Pre-Operational Setup & Engineering Validation
  • Designate the Area: Establish a specific, restricted-access area for arsenic manipulations. Label the area with appropriate hazard communication warnings (e.g., "Carcinogen in Use")[4].

  • Verify Containment: Check the chemical fume hood face velocity. All manipulations that could generate dust, vapors, or aerosols MUST occur within this containment device[4].

  • Pre-position Supplies: Place spill response materials, including a HEPA vacuum and wet-wipe materials, inside the hood before opening the chemical container[6].

Phase 2: PPE Donning & Self-Validation
  • Body Protection: Don a dedicated laboratory coat. This coat must remain in the designated arsenic use area to prevent cross-contamination of clean lab zones[4].

  • Ocular Protection: Apply chemical splash goggles. Standard safety glasses are insufficient; goggles are required to prevent aerosolized arsonic acid from contacting ocular mucosa[4].

  • Dermal Protection: Don double-layered nitrile gloves. Inspect both layers for micro-tears prior to handling the compound[4].

Phase 3: Chemical Manipulation
  • Dust Prevention: Utilize wet methods whenever possible to prevent the aerosolization of o-Phenylenediarsonic acid dust[6].

  • Surface Protection: If dry powder must be weighed, protect the work surface with disposable absorbent paper[7].

  • Barrier Maximization: Keep the fume hood sash as low as ergonomically possible to maximize the physical barrier between the operator's breathing zone and the chemical.

Phase 4: Decontamination & Spill Response
  • Routine Decontamination: Post-manipulation, decontaminate all spatulas, glassware, and reusable equipment by washing them with copious amounts of water[3].

  • Surface Cleaning: Wet-wipe the fume hood surfaces. Never use dry sweeping, brushing, or compressed air, as this will immediately aerosolize the toxic dust[7].

  • Spill Management: In the event of a spill, evacuate the immediate area. Use a HEPA vacuum and wet methods to clean the spill, and collect all debris in a 7-mil polyethylene bag[6].

Phase 5: Hazardous Waste Disposal
  • Collection: Collect all residual materials, contaminated absorbent paper, and disposable gloves[7].

  • Containment: Place the waste in a tightly closed, sealable compatible secondary container (e.g., a brown glass bottle or heavy-duty plastic pail)[4].

  • Labeling: Label the container explicitly as "HAZARDOUS WASTE - Toxic Arsenic" along with the primary constituents and the starting accumulation date[5].

  • Final Disposal: Never dispose of arsenic solutions down the laboratory drain; this is strictly forbidden. Arrange for institutional hazardous waste pickup[4].

References

  • Standard Operating Procedures For Handling, Storage and Disposal of Sodium Arsenate and Arsenic (V) Solution Drexel University 4

  • Working with a toxic chemical – arsenic derivatives École Polytechnique Fédérale de Lausanne (EPFL) 3

  • STANDARD OPERATING PROCEDURE/APPROVAL FORM FOR CARCINOGENS AND HIGHLY TOXIC MATERIALS University of Delaware 6

  • SOP for the safe use of Arsenic (and/or cacodylic acid) LSU Health Sciences Center5

  • Arsenic WHMIS NFPA How can Ars University of Windsor 7

  • o-phenylenediarsonic acid - Substance Information European Chemicals Agency (ECHA) 2

  • List of NSK Environmentally Harmful Substances NSK Group 1

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.